Chymase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H15ClNO4PS |
|---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
[1-(5-chloro-1-benzothiophen-3-yl)-2-(naphthalen-2-ylamino)-2-oxoethyl]phosphonic acid |
InChI |
InChI=1S/C20H15ClNO4PS/c21-14-6-8-18-16(10-14)17(11-28-18)19(27(24,25)26)20(23)22-15-7-5-12-3-1-2-4-13(12)9-15/h1-11,19H,(H,22,23)(H2,24,25,26) |
InChI Key |
HUJXISJLAPAFBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(C3=CSC4=C3C=C(C=C4)Cl)P(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
Chymase Inhibitors: A Technical Guide to Their Mechanism of Action in Tissue Remodeling
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Disclaimer: This document provides a detailed overview of the mechanism of action of chymase inhibitors in tissue remodeling based on publicly available scientific literature. The term "Chymase-IN-1" does not correspond to a widely recognized chymase inhibitor in the reviewed literature. Therefore, this guide focuses on the established principles and data from known chymase inhibitors such as BCEAB, SUN C8077, TY-51469, and others.
Executive Summary
Chymase, a serine protease primarily stored in the granules of mast cells, is a critical mediator of tissue remodeling and fibrosis. Its role extends beyond the classical renin-angiotensin system (RAS) to the activation of pro-fibrotic and inflammatory pathways. Chymase inhibitors have emerged as a promising therapeutic strategy to counteract pathological tissue remodeling in various organs, including the heart, lungs, kidneys, and skin. This guide elucidates the core mechanisms through which these inhibitors exert their effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.
The Central Role of Chymase in Tissue Remodeling
Upon tissue injury or inflammatory stimuli, mast cells degranulate and release chymase into the extracellular matrix.[1] Once released, chymase acts on a variety of substrates to promote tissue remodeling and fibrosis through several key mechanisms:
-
Angiotensin II (Ang II) Generation: Chymase is a potent enzyme for the conversion of Angiotensin I to Ang II, a key effector molecule in fibrosis.[2] This pathway is independent of the angiotensin-converting enzyme (ACE) and is therefore not completely blocked by ACE inhibitors.[2]
-
Activation of Transforming Growth Factor-β (TGF-β): Chymase can activate latent TGF-β1, a pivotal cytokine that stimulates fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix (ECM) deposition.[3][4]
-
Matrix Metalloproteinase (MMP) Activation: Chymase activates pro-MMPs, such as pro-MMP-9, which are involved in the breakdown and remodeling of the ECM.[5] While essential for normal tissue repair, dysregulated MMP activity contributes to pathological remodeling.
-
Inflammatory Cytokine Processing: Chymase can process and activate pro-inflammatory cytokines, further perpetuating the inflammatory response that often precedes and accompanies fibrosis.
Mechanism of Action of Chymase Inhibitors
Chymase inhibitors are small molecules designed to specifically bind to the active site of the chymase enzyme, blocking its proteolytic activity. By inhibiting chymase, these compounds disrupt the downstream pathological events that lead to tissue remodeling and fibrosis. The primary mechanisms of action include:
-
Reduced Angiotensin II Production: By blocking the chymase-dependent conversion of Ang I, these inhibitors decrease local tissue concentrations of Ang II, thereby mitigating its pro-fibrotic and vasoconstrictive effects.
-
Suppression of TGF-β Activation: Inhibition of chymase prevents the activation of latent TGF-β1, leading to a reduction in fibroblast activation and collagen synthesis.[3]
-
Downregulation of MMP Activity: Chymase inhibitors limit the activation of pro-MMPs, helping to restore a balanced ECM turnover.[5]
-
Anti-inflammatory Effects: By preventing the processing of pro-inflammatory cytokines and reducing mast cell-mediated inflammation, chymase inhibitors can attenuate the inflammatory component of tissue remodeling.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow for evaluating chymase inhibitors.
Caption: Chymase signaling pathway in tissue remodeling.
Caption: General experimental workflow for evaluating chymase inhibitors.
Quantitative Data from Preclinical Studies
The efficacy of various chymase inhibitors has been demonstrated in several animal models of tissue remodeling and fibrosis. The following tables summarize the key quantitative findings.
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| SUN C8077 | Bleomycin-induced pulmonary fibrosis (mouse) | Dose-dependent | Reversed the increase in lung hydroxyproline content and chymase activity. | [3] |
| TY-51469 | Unilateral renal ischemia-reperfusion injury (mouse) | 10 mg/kg/day (i.p.) for 6 weeks | Significantly suppressed fibrosis formation and the expression of TGF-β1. | [6][7][8] |
| SUNC8257 | Tachycardia-induced heart failure (dog) | 10 mg/kg twice a day | Decreased left ventricular end-diastolic pressure, suppressed collagen type I and III, and TGF-β mRNA levels, and reduced fibrosis. | [2] |
| NK3201 | Myocardial infarction (rat) | 10 mg/kg/day (oral) for 4 weeks | Reduced fibrotic area and mRNA levels of collagen I and III. | [9] |
| BCEAB | Peritoneal adhesion formation (hamster) | 100 mg/kg/day (oral) for 1 week | Significantly decreased adhesion scores and chymase activity in the injured uterus. Suppressed TGF-β levels in peritoneal fluid. | |
| TEI-E00548 & TEI-F00806 | Streptozotocin-induced diabetic cardiomyopathy (hamster) | Not specified | Normalized heart Angiotensin II levels, reversed NOX4-induced oxidative stress and myocardial fibrosis. | [10] |
Detailed Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis in Mice
This model is widely used to study the pathogenesis of pulmonary fibrosis and to evaluate potential anti-fibrotic therapies.
-
Animal Model: C57BL/6 mice are commonly used.[5]
-
Induction of Fibrosis: A single dose of bleomycin (e.g., 1.5 U/kg to 5 mg/kg body weight) dissolved in sterile saline is administered via intratracheal instillation to anesthetized mice.[5][9] Control animals receive saline only. The procedure involves suspending the anesthetized mouse by its front teeth, extending the tongue, and inserting a catheter into the trachea for bleomycin administration.[11]
-
Treatment: The chymase inhibitor (e.g., SUN C8077) is typically administered daily, starting at a designated time point before or after bleomycin instillation, and continued for the duration of the study (e.g., 14-21 days).[3][12]
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to visualize collagen deposition and assess the degree of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).[6]
-
Hydroxyproline Assay: The total collagen content in the lung tissue is quantified by measuring the hydroxyproline concentration. Lung tissue is homogenized, hydrolyzed with strong acid (e.g., 6N HCl) at high temperature (e.g., 110-120°C), and the hydroxyproline content is determined using a colorimetric or HPLC-based method.[8][10]
-
Gene Expression Analysis: Total RNA is extracted from lung tissue, and the mRNA levels of pro-fibrotic genes such as collagen type I (Col1a1), collagen type III (Col3a1), and TGF-β1 are quantified using quantitative real-time PCR (qRT-PCR).[13]
-
Unilateral Renal Ischemia-Reperfusion (I/R) Injury in Mice
This model mimics the acute kidney injury that can lead to chronic kidney disease and fibrosis.
-
Animal Model: Male BALB/c mice are often used.[6]
-
Surgical Procedure: Mice are anesthetized, and a flank incision is made to expose the kidney. The renal pedicle, containing the renal artery and vein, is carefully isolated and clamped with a microvascular clamp for a defined period (e.g., 30-45 minutes) to induce ischemia.[6][7] The clamp is then removed to allow reperfusion. The contralateral kidney is often left untouched or removed (nephrectomy) depending on the study design.[3][14] Body temperature is maintained at 37°C throughout the procedure.[3]
-
Treatment: The chymase inhibitor (e.g., TY-51469 at 10 mg/kg/day) is administered, for instance, via intraperitoneal injection, for a specified period following the I/R injury (e.g., 6 weeks).[6][7]
-
Endpoint Analysis:
-
Histopathology: Kidneys are harvested, fixed, and stained (e.g., with Masson's trichrome or Sirius red) to assess the extent of fibrosis, particularly in the corticomedullary junction.[6]
-
Immunohistochemistry: Staining for fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen I is performed.
-
Gene and Protein Expression: Levels of fibrosis-related factors like TGF-β1 and collagen I are measured in kidney tissue homogenates using qRT-PCR and Western blotting.[6]
-
Tachycardia-Induced Heart Failure in Dogs
This large animal model recapitulates many features of dilated cardiomyopathy.[1]
-
Animal Model: Dogs are chronically instrumented.[1]
-
Induction of Heart Failure: A pacemaker is implanted, and the heart is paced at a high rate (e.g., three times the baseline) for several weeks (typically 3-5 weeks) to induce heart failure.[1][15]
-
Treatment: A specific chymase inhibitor (e.g., SUNC8257 at 10 mg/kg twice a day) is administered orally during the pacing period.[2][13]
-
Endpoint Analysis:
-
Hemodynamic Measurements: Left ventricular (LV) pressures (including end-diastolic pressure) and function (e.g., dP/dt max) are monitored.[1]
-
Echocardiography: Cardiac dimensions and ejection fraction are assessed.
-
Biochemical Analysis: Cardiac tissue is collected to measure Ang II levels (via radioimmunoassay) and chymase activity.[13]
-
Gene Expression: Myocardial mRNA levels of chymase, ACE, TGF-β, and collagen types I and III are quantified by qRT-PCR.[13]
-
Histology: The extent of myocardial fibrosis is assessed in tissue sections.[13]
-
Hamster Sponge Implant Model of Angiogenesis and Granuloma Formation
This model is used to study angiogenesis and the formation of granulation tissue, which are components of tissue remodeling.
-
Animal Model: Hamsters are used for this model.
-
Procedure: Sterile polyvinyl sponges are implanted subcutaneously.[16] Angiogenesis and granuloma formation can be induced by daily injections of growth factors (e.g., bFGF) or inflammatory agents into the sponges.[16]
-
Treatment: The chymase inhibitor (e.g., BCEAB) is administered either locally into the sponge or orally.[16]
-
Endpoint Analysis:
-
Granuloma Weight: After a set period (e.g., 7-15 days), the sponges with the surrounding granulation tissue are excised, dried, and weighed.
-
Angiogenesis Assessment: Angiogenesis can be quantified by measuring the hemoglobin content within the sponge granuloma as an index of blood vessel formation.[16]
-
Chymase Activity Assay: Chymase activity in the granuloma tissue is measured using a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide). The change in absorbance over time is monitored spectrophotometrically.
-
Hydroxyproline Assay: Collagen deposition in the granuloma is determined by measuring the hydroxyproline content.
-
Conclusion
The preclinical evidence strongly supports the role of chymase as a key driver of pathological tissue remodeling and fibrosis. Chymase inhibitors, by targeting a central node in pro-fibrotic and pro-inflammatory pathways, represent a promising therapeutic avenue for a range of diseases characterized by excessive tissue remodeling. The data and protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working in this field. Further clinical investigation is warranted to translate the compelling preclinical findings into effective therapies for patients.
References
- 1. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Bleomycin-induced mouse pulmonary fibrosis model [bio-protocol.org]
- 6. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 7. An Effective Mouse Model of Unilateral Renal Ischemia-Reperfusion Injury [jove.com]
- 8. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 10. Measurement of Lung Collagen Content [bio-protocol.org]
- 11. Repetitive intratracheal bleomycin models several features of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of an assay method for human mast cell chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]
- 16. Transcriptomic profiling of the canine tachycardia-induced heart failure model: global comparison to human and murine heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Chymase-IN-1: A Potent and Selective Inhibitor of Human Mast Cell Chymase
An In-depth Technical Guide on the Discovery, Synthesis, and Characterization of a Key Research Compound
This technical guide provides a comprehensive overview of Chymase-IN-1, a potent and selective nonpeptide inhibitor of human mast cell chymase. Developed for researchers, scientists, and drug development professionals, this document details the discovery, key quantitative data, experimental methodologies, and relevant biological pathways associated with this important research tool.
Discovery and Synthesis
This compound, also referred to as compound 5f in its discovery publication, emerged from a focused effort to identify novel, orally active, nonpeptide inhibitors of human mast cell chymase. The discovery was based on a series of β-carboxamido-phosphonic acids, which were designed to interact with the active site of the chymase enzyme. The X-ray crystal structure of this compound in complex with human chymase (PDB ID: 2HVX) has been resolved, providing detailed insights into its binding mode and the key interactions within the enzyme's active site. While a detailed, step-by-step synthesis protocol is proprietary to its developers, the general synthetic approach involves the coupling of a phosphonic acid-containing fragment with a substituted benzothiophene moiety.
Quantitative Data
The following table summarizes the key quantitative data for this compound, facilitating a clear comparison of its potency, selectivity, and pharmacokinetic properties.
| Parameter | Value | Species | Reference |
| IC50 | 29 nM | Human | [1] |
| Ki | 36 nM | Human | [1] |
| Cathepsin G Ki | 9500 nM | Human | [1] |
| Selectivity (Cat G/Chymase) | ~264-fold | - | [1] |
| Oral Bioavailability (F) | 3% | Rat | [1] |
| Oral Half-life (t1/2) | 1.8 h | Rat | [1] |
Experimental Protocols
Chymase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against human chymase.
Materials:
-
Human chymase (recombinant or purified)
-
This compound
-
Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of inhibitor concentrations.
-
Add a fixed amount of human chymase to each well of the 96-well microplate.
-
Add the various concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength for the chosen substrate (e.g., 405 nm for p-nitroanilide).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the oral bioavailability of this compound in a rat model.
Materials:
-
This compound
-
Sprague-Dawley rats (or other suitable strain)
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Intravenous formulation of this compound
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Fast rats overnight prior to dosing.
-
Administer this compound to one group of rats via oral gavage at a specific dose.
-
Administer this compound to a second group of rats via intravenous injection at a specific dose.
-
Collect blood samples from each rat at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated analytical method (e.g., LC-MS/MS).
-
Plot the plasma concentration of this compound versus time for both oral and intravenous administration routes.
-
Calculate the area under the curve (AUC) for both routes of administration.
-
Determine the oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving chymase and a typical experimental workflow for inhibitor characterization.
Caption: Chymase-mediated activation of the TGF-β1/Smad signaling pathway.
Caption: Chymase-induced intestinal epithelial permeability via PAR-2 and MMP-2.
References
Chymase-IN-1: A Technical Guide to Target Binding and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chymase-IN-1 is a potent and selective nonpeptide inhibitor of human mast cell chymase. This document provides an in-depth technical overview of its target binding characteristics and enzyme kinetics. It includes a compilation of quantitative data, detailed experimental methodologies for the characterization of chymase inhibitors, and visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of chymase inhibition and the development of related therapeutic agents.
Introduction to Chymase and this compound
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon mast cell degranulation, chymase is released and participates in a variety of physiological and pathological processes.[1] A key function of chymase is the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, a critical step in the renin-angiotensin system.[2] Additionally, chymase is involved in the activation of transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), contributing to tissue remodeling and inflammation.[3] Its role in various signaling pathways, including TGF-β/SMAD, AKT, NF-κB, and MAPK, underscores its importance as a therapeutic target for cardiovascular and inflammatory diseases.
This compound has been identified as a potent, selective, and orally active inhibitor of human mast cell chymase.[4] Its ability to specifically target chymase makes it a valuable tool for studying the biological functions of this enzyme and a promising lead compound for drug development.
Target Binding and Enzyme Kinetics of this compound
The inhibitory activity of this compound has been quantified through the determination of its IC50 and Ki values. These parameters are essential for understanding the inhibitor's potency and its binding affinity to the target enzyme.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Target Enzyme | Notes | Reference |
| IC50 | 29 nM | Human Mast Cell Chymase | The half maximal inhibitory concentration, indicating the concentration of inhibitor required to reduce enzyme activity by 50%. | [4] |
| Ki | 36 nM | Human Mast Cell Chymase | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher binding affinity. | [4] |
| Ki | 9500 nM | Cathepsin G | The inhibition constant for Cathepsin G, a related serine protease. The significantly higher Ki value demonstrates the selectivity of this compound for chymase over Cathepsin G. | [4] |
Experimental Protocols
The following sections describe representative experimental protocols for the determination of chymase activity and the characterization of its inhibitors. While the precise details for the characterization of this compound are proprietary to the original researchers, these protocols are based on established methodologies for similar compounds.
In Vitro Chymase Inhibition Assay
This protocol outlines a common method for measuring the inhibitory activity of a compound against purified human chymase using a chromogenic substrate.
Materials:
-
Purified human chymase
-
This compound or other test inhibitor
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 M NaCl and 0.01% Triton X-100
-
Chromogenic Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAP-Phe-pNA)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the inhibitor stock solution in the Assay Buffer to create a range of test concentrations.
-
Add 20 µL of each inhibitor dilution (or vehicle control) to the wells of a 96-well microplate.
-
Add 160 µL of a pre-warmed solution of human chymase in Assay Buffer to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 20 µL of a pre-warmed solution of the chromogenic substrate (Suc-AAP-Phe-pNA) in Assay Buffer to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitroaniline production is proportional to chymase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Determination of the Inhibition Constant (Ki)
For a competitive inhibitor, the Ki value can be determined from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[5]
Equation: Ki = IC50 / (1 + ([S] / Km))
Where:
-
Ki is the inhibition constant.
-
IC50 is the half maximal inhibitory concentration.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis-Menten constant for the substrate.
Procedure:
-
Experimentally determine the Km of the substrate (e.g., Suc-AAP-Phe-pNA) for human chymase under the specific assay conditions by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Determine the IC50 value of this compound as described in the previous protocol.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving chymase and a generalized workflow for the characterization of a chymase inhibitor.
Signaling Pathways
References
- 1. Inhibition of human mast cell chymase by secretory leukocyte proteinase inhibitor: enhancement of the interaction by heparin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 효소 억제제 용어 및 계산법 [sigmaaldrich.com]
Pharmacokinetic Profile of Chymase-IN-1 in Preclinical Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an overview of the known pharmacokinetic properties of Chymase-IN-1, a potent and selective nonpeptide inhibitor of human mast cell chymase. Due to the limited publicly available data on this specific inhibitor, this document summarizes the existing information and supplements it with generalized experimental protocols and relevant biological pathways typical for the evaluation of chymase inhibitors in preclinical settings.
Quantitative Pharmacokinetic Data
The publicly available pharmacokinetic data for this compound in preclinical models is currently limited to a study in rats. The key parameters are summarized in the table below.
| Parameter | Value | Species | Route of Administration |
| Oral Bioavailability (F) | 3% | Rat | Oral |
| Oral Half-life (t½) | 1.8 hours | Rat | Oral |
Table 1: Pharmacokinetic Parameters of this compound in Rats. Data sourced from a study by Greco MN, et al., published in the Journal of Medicinal Chemistry in 2007, as cited by MedchemExpress.[1][2]
General Experimental Protocol for Oral Pharmacokinetic Studies in Rats
The following represents a generalized protocol for determining the pharmacokinetic profile of a chymase inhibitor like this compound following oral administration in a rat model. This is a representative methodology and specific parameters may vary.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after a single oral dose in rats.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water)
-
Sprague-Dawley or Wistar rats (male, specific weight range)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Centrifuge
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Animals are acclimated to the laboratory conditions for a minimum of one week prior to the study.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: The test compound is formulated in the vehicle at the desired concentration. A single dose is administered to each rat via oral gavage at a specified volume (e.g., 10 mL/kg).
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from a suitable site (e.g., tail vein or saphenous vein) at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4°C, 3000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to labeled tubes and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the test compound are determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F), if intravenous data is also available.
Visualizations
Chymase and the TGF-β1 Signaling Pathway
Chymase is known to play a role in tissue remodeling and fibrosis, in part through its ability to activate transforming growth factor-beta 1 (TGF-β1), a key cytokine in these processes. The following diagram illustrates the simplified signaling pathway.
Caption: Activation of TGF-β1 by chymase and subsequent intracellular signaling via the Smad pathway.
Experimental Workflow for Preclinical Pharmacokinetic Assessment
The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study in a preclinical setting.
Caption: A streamlined workflow for a typical preclinical pharmacokinetic experiment.
References
- 1. Mast cell chymase in keloid induces profibrotic response via transforming growth factor-β1/Smad activation in keloid fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Pathways Modulated by Chymase-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, has emerged as a critical mediator in a range of physiological and pathological processes. Its enzymatic activity extends beyond simple protein degradation, playing a pivotal role in the activation of signaling molecules and the remodeling of the extracellular matrix. Consequently, the inhibition of chymase presents a promising therapeutic strategy for various diseases, including cardiovascular conditions, fibrotic disorders, and inflammatory diseases. This technical guide focuses on Chymase-IN-1, a potent and selective nonpeptide inhibitor of human mast cell chymase, and explores the core biological pathways it modulates.
This compound demonstrates high affinity and selectivity for chymase, with an IC50 of 29 nM and a Ki of 36 nM.[1] Its selectivity is highlighted by a significantly lower affinity for Cathepsin G (Ki of 9500 nM), another protease.[1] While in vivo studies have shown low oral bioavailability in rats, its utility as a research tool to elucidate the function of chymase is invaluable.[1] This document will delve into the modulation of three key pathways by chymase inhibition, using this compound as a focal point and drawing on data from other well-characterized chymase inhibitors where specific data for this compound is not available.
Quantitative Data on Chymase Inhibition
The following tables summarize the quantitative data related to the inhibitory activity of this compound and other relevant chymase inhibitors.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Species | Reference |
| IC50 | 29 nM | Human | [1] |
| Ki (Chymase) | 36 nM | Human | [1] |
| Ki (Cathepsin G) | 9500 nM | Human | [1] |
Table 2: Effects of Chymase Inhibitors on Angiotensin II Formation
| Inhibitor | Model | Effect | Reference |
| Chymostatin | Human coronary artery homogenates | Reduced Ang II formation | [2] |
| Chymostatin | Human gastroepiploic artery slices | Inhibited Ang II formation by 90% | [2] |
Table 3: Effects of Chymase Inhibitors on Fibrosis and Related Factors
| Inhibitor | Model | Effect | Reference |
| TY-51469 | Mouse model of silica-induced pulmonary fibrosis | Significantly reduced lung fibrosis score and hydroxyproline level | [3] |
| TY-51469 | Mouse model of renal ischemia-reperfusion injury | Significantly suppressed fibrosis formation and TGF-β1 expression | [4][5] |
| SUN C8077 | Mouse model of bleomycin-induced pulmonary fibrosis | Dose-dependently reversed the increase in hydroxyproline content | [6] |
Table 4: Effects of Chymase Inhibitors on Inflammation
| Inhibitor | Model | Effect | Reference |
| TY-51469 | Mouse model of silica-induced pulmonary fibrosis | Reduced neutrophils, MIP-2, MCP-1, and TGF-β1 in BALF | [3] |
| Z-Ile-Glu-Pro-Phe-CO2Me | Mouse peritonitis model | Inhibited neutrophil, eosinophil, lymphocyte, and macrophage accumulation | [7] |
| TY-51469 | Rat model of inflammatory bowel disease | Reduced intestinal inflammation and increased IL-10, TGF-β1, and IL-17A | [8] |
Core Modulated Biological Pathways
Chymase inhibition, exemplified by the action of this compound, impacts several critical signaling cascades. The following sections detail these pathways and are accompanied by explanatory diagrams.
The Renin-Angiotensin System (RAS)
Chymase provides an alternative, ACE-independent pathway for the conversion of Angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, Angiotensin II.[9][10] This is particularly relevant in tissues like the heart, where chymase can be the predominant enzyme for Angiotensin II formation.[9] By inhibiting chymase, this compound directly reduces the local production of Angiotensin II, thereby mitigating its downstream effects on blood pressure, inflammation, and fibrosis.[9]
Transforming Growth Factor-β (TGF-β) Signaling
Chymase is a potent activator of latent TGF-β1, a key cytokine involved in tissue fibrosis.[5][6] By cleaving the latency-associated peptide (LAP), chymase releases the active form of TGF-β1, which then binds to its receptor and initiates downstream signaling through the Smad protein cascade. This leads to the transcription of pro-fibrotic genes, such as those for collagen and fibronectin. This compound, by inhibiting chymase, prevents the activation of latent TGF-β1, thereby attenuating the pro-fibrotic signaling cascade.[4][5]
Matrix Metalloproteinase (MMP) Activation
Chymase can activate pro-matrix metalloproteinases (pro-MMPs), particularly pro-MMP-9, into their active forms.[11] Active MMPs are zinc-dependent endopeptidases that degrade various components of the extracellular matrix (ECM). While essential for tissue remodeling, excessive MMP activity can lead to tissue damage and inflammation. By inhibiting chymase, this compound prevents the activation of pro-MMP-9, thereby reducing ECM degradation and its associated pathological consequences.[11]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the described biological pathways.
Chymase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound on purified human chymase.
Materials:
-
Purified human chymase
-
This compound
-
Chromogenic substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide
-
Assay buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in the assay buffer to obtain a range of concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a control well with assay buffer and DMSO (vehicle control).
-
Add a fixed concentration of purified human chymase to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Angiotensin II Measurement by ELISA
Objective: To quantify the levels of Angiotensin II in cell culture supernatants or tissue homogenates following treatment with a chymase inhibitor.
Materials:
-
Angiotensin II ELISA kit
-
Cell culture supernatants or tissue homogenates
-
Microplate reader
Procedure:
-
Collect cell culture supernatants or prepare tissue homogenates from control and chymase inhibitor-treated samples.
-
Follow the manufacturer's instructions for the Angiotensin II ELISA kit. This typically involves:
-
Preparing standards and samples.
-
Adding standards and samples to the pre-coated microplate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate and stop solution.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of Angiotensin II in the samples by interpolating their absorbance values on the standard curve.
-
Compare the Angiotensin II levels between control and treated groups.
Western Blot for Phospho-Smad2/3
Objective: To assess the effect of chymase inhibition on the activation of the TGF-β signaling pathway by measuring the phosphorylation of Smad2 and Smad3.
Materials:
-
Cell lysates from control and chymase inhibitor-treated cells (stimulated with a chymase source)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Smad2/3 to normalize for protein loading.
-
Quantify the band intensities to determine the relative levels of phospho-Smad2/3.
MMP-9 Activity Assay
Objective: To measure the effect of a chymase inhibitor on the activation of MMP-9.
Materials:
-
MMP-9 activity assay kit
-
Cell culture supernatants or tissue homogenates
-
Microplate reader
Procedure:
-
Collect cell culture supernatants or prepare tissue homogenates from control and chymase inhibitor-treated samples.
-
Follow the manufacturer's instructions for the MMP-9 activity assay kit. This typically involves:
-
Activating pro-MMP-9 in the samples to measure total MMP-9 activity, or measuring active MMP-9 directly.
-
Incubating the samples with a specific MMP-9 substrate.
-
Measuring the resulting colorimetric or fluorometric signal.
-
-
Generate a standard curve using the provided MMP-9 standard.
-
Determine the MMP-9 activity in the samples from the standard curve.
-
Compare the MMP-9 activity between control and treated groups.
Conclusion
This compound is a potent and selective tool for investigating the multifaceted roles of chymase in health and disease. By inhibiting chymase activity, this compound modulates key biological pathways, including the Renin-Angiotensin System, TGF-β signaling, and MMP activation. This targeted inhibition leads to a reduction in the production of pro-inflammatory and pro-fibrotic mediators, highlighting the therapeutic potential of chymase inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further explore the biological consequences of chymase inhibition and to advance the development of novel therapeutics targeting this important enzyme.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Involvement of mast cell chymase in bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of tryptase and chymase induced nucleated cell infiltration by proteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chymase inhibitor TY-51469 in therapy of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Chymase-IN-1 in ACE-Independent Angiotensin II Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. While the classical pathway involving angiotensin-converting enzyme (ACE) is a well-established therapeutic target, the existence of an alternative, ACE-independent pathway for angiotensin II (Ang II) generation has significant implications for the development of novel cardiovascular therapies. This pathway is primarily mediated by the serine protease chymase. Chymase-IN-1 is a potent and selective, orally active, nonpeptide inhibitor of human mast cell chymase, offering a valuable tool for investigating the physiological and pathological roles of this alternative RAS pathway. This technical guide provides an in-depth overview of the role of this compound in ACE-independent Ang II formation, including its mechanism of action, quantitative data, relevant experimental protocols, and key signaling pathways.
Introduction: The ACE-Independent Pathway of Angiotensin II Formation
The classical RAS involves the conversion of angiotensin I (Ang I) to the potent vasoconstrictor Ang II by ACE. However, substantial evidence demonstrates that Ang II can also be generated through an ACE-independent pathway, particularly in tissues like the heart, blood vessels, and kidneys.[1][2] This alternative pathway is predominantly catalyzed by chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells.[3]
Chymase is released in response to various stimuli, including inflammation and tissue injury, and can convert Ang I to Ang II with high efficiency.[4] Notably, chymase can also utilize other substrates, such as angiotensin-(1-12), to generate Ang II, bypassing the need for renin in the initial step of the cascade.[5] The existence of this chymase-mediated pathway explains the phenomenon of "angiotensin escape," where Ang II levels can recover during chronic ACE inhibitor therapy.[2] Consequently, chymase has emerged as a promising therapeutic target for a more complete blockade of the RAS and the treatment of cardiovascular diseases.
This compound: A Potent and Selective Chymase Inhibitor
This compound is a synthetic, nonpeptide small molecule that acts as a potent and selective inhibitor of human chymase. Its development has provided researchers with a crucial tool to dissect the functional significance of the chymase-dependent Ang II generation pathway.
Mechanism of Action
This compound is a competitive inhibitor that binds to the active site of chymase, preventing the binding and cleavage of its natural substrates, including Ang I and angiotensin-(1-12). Its nonpeptide nature offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptidic inhibitors.
Quantitative Data
The following tables summarize the key quantitative data for this compound and provide a comparison with other notable chymase inhibitors.
| Parameter | Value | Reference |
| IC50 (Human Chymase) | 29 nM | [6] |
| Ki (Human Chymase) | 36 nM | [6] |
| Ki (Cathepsin G) | 9500 nM | [6] |
| Selectivity (Cathepsin G/Chymase) | ~264-fold | [6] |
| Oral Bioavailability (Rat) | 3% | [6] |
| Oral Half-life (t1/2) (Rat) | 1.8 h | [6] |
| Table 1: In Vitro and Pharmacokinetic Properties of this compound |
| Inhibitor | Target | IC50 / Ki | Key In Vivo Findings | Reference |
| Chymostatin | Chymase, Cathepsin G, etc. | Ki ≈ 13.2 x 10⁻⁹ M (for mast cell chymase) | Decreased mean blood pressure and Ang II levels in spontaneously hypertensive rats. | [2] |
| Fulacimstat (BAY 1142524) | Chymase | IC50 = 4 nM | Did not significantly improve left ventricular ejection fraction in a clinical trial of post-myocardial infarction patients. | [5] |
| TY-51469 | Chymase | IC50 ≈ 7.0 nM | Attenuated cardiac remodeling and diastolic dysfunction in a hamster model of chronic Ang II stimulation. | [1] |
| BCEAB | Chymase | - | Reduced neointimal formation in a dog model of vein grafting. | [4] |
| NK3201 | Chymase | - | Suppressed the development of colitis in an animal model by inhibiting MMP-9 activation. | [1] |
| TEI-E548 | Chymase | - | Prevented cardiac fibrosis and improved diastolic function in a hamster model of heart failure. | [4] |
| Table 2: Comparative Data of Selected Chymase Inhibitors |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and chymase-mediated Ang II formation.
Chymase Activity Assay
This protocol describes a common method for measuring chymase activity using a chromogenic substrate.
Materials:
-
Purified human chymase
-
Chymase substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 10 µL of various concentrations of this compound or vehicle (DMSO) to the respective wells.
-
Add 20 µL of purified human chymase solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chymase substrate (Suc-AAPF-pNA) solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Plot the reaction rate against the inhibitor concentration to determine the IC50 value.
Measurement of Angiotensin II Formation
This protocol outlines the measurement of Ang II production from Ang I by chymase using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified human chymase
-
Angiotensin I
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Angiotensin II standard
Procedure:
-
Prepare reaction mixtures containing Reaction Buffer, Angiotensin I (e.g., 10 µM), and different concentrations of this compound or vehicle.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding purified human chymase.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to separate and quantify the amount of Angiotensin II formed.
-
Generate a standard curve using known concentrations of Angiotensin II to calculate the concentration in the samples.
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental procedures are essential for a clear understanding of the role of this compound.
Figure 1: ACE-Independent Angiotensin II Formation Pathway. This diagram illustrates the classical and alternative (chymase-mediated) pathways for Angiotensin II production and the inhibitory action of this compound.
Figure 2: Experimental Workflow for Chymase Inhibitor Screening. This flowchart outlines the typical stages involved in the discovery and preclinical evaluation of chymase inhibitors like this compound.
Conclusion and Future Directions
This compound serves as a critical research tool for elucidating the complex role of ACE-independent Angiotensin II formation in health and disease. Its high potency and selectivity for chymase allow for precise investigation of this alternative RAS pathway. While the in vitro profile of this compound is well-characterized, further in vivo studies are warranted to fully understand its therapeutic potential. The low oral bioavailability observed in rats suggests that formulation strategies or the development of analogs with improved pharmacokinetic properties may be necessary for clinical translation.
The exploration of chymase inhibitors like this compound holds significant promise for the development of novel therapeutic strategies for cardiovascular diseases, particularly in patient populations where ACE inhibitors may not provide complete RAS blockade. Future research should focus on conducting comprehensive preclinical in vivo studies with this compound to evaluate its efficacy in relevant disease models and to further validate chymase as a viable therapeutic target.
References
- 1. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase: its pathophysiological roles and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
investigating the downstream effects of chymase inhibition with Chymase-IN-1
An In-depth Technical Guide to the Downstream Effects of Chymase Inhibition with Chymase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2][3] Upon mast cell degranulation in response to inflammatory signals, tissue injury, or cellular stress, chymase is released into the extracellular interstitium.[4][5] This enzyme is a critical mediator in various physiological and pathological processes, including tissue remodeling, inflammation, and cardiovascular disease.[1][6] One of its most prominent roles is the conversion of angiotensin I (Ang I) to the potent vasoconstrictor angiotensin II (Ang II), a key component of the renin-angiotensin system (RAS).[1][4][7][8] Notably, this pathway is independent of the angiotensin-converting enzyme (ACE), making chymase a significant contributor to Ang II levels, particularly in tissues like the heart and blood vessels.[7][8][9]
This compound is a potent, selective, and orally active nonpeptide inhibitor of human mast cell chymase.[10] Its development stems from the recognition that targeting chymase offers a therapeutic strategy for diseases where chymase-driven pathways are pathogenic.[2] This guide explores the core downstream effects of chymase inhibition using this compound, presenting key quantitative data, experimental protocols, and visual representations of the involved signaling pathways.
Core Signaling Pathways Modulated by Chymase Inhibition
Chymase exerts its influence by activating several critical downstream signaling molecules. Inhibition with this compound directly attenuates these pathways.
-
The Renin-Angiotensin System (RAS): In human cardiovascular tissues, chymase is a major enzyme responsible for converting Ang I to Ang II.[1][4] Ang II then binds to its type 1 receptor (AT1R), triggering a cascade of effects including vasoconstriction, inflammation, and fibrosis.[11] Chymase inhibition directly reduces this local Ang II production.[9][12][13]
-
Transforming Growth Factor-β (TGF-β) Activation: Chymase activates latent TGF-β1, a potent pro-fibrotic cytokine.[1][3][14][15] Activated TGF-β1 signals through the Smad pathway, leading to the differentiation of fibroblasts into myofibroblasts and excessive deposition of extracellular matrix (ECM) components like collagen, resulting in tissue fibrosis.[11][16][17]
-
Matrix Metalloproteinase (MMP) Activation: Chymase can activate pro-MMP-9 (gelatinase B) into its active form.[1][18] MMP-9 is involved in ECM degradation, which plays a complex role in tissue remodeling, inflammation, and the pathogenesis of conditions like atherosclerosis and myocardial infarction.[1][18][19]
The interconnected nature of these pathways means that inhibiting chymase can have broad, beneficial effects by simultaneously targeting vasoconstriction, fibrosis, and inflammation.
Caption: Core signaling pathways activated by chymase and blocked by this compound.
Quantitative Data on this compound and Downstream Effects
The efficacy of this compound and the impact of chymase inhibition have been quantified in various studies. The following tables summarize key data points.
Table 1: Inhibitor Potency and Selectivity
| Compound | Target | IC50 | Ki | Selectivity (vs. Cathepsin G) | Reference |
|---|
| This compound | Human Chymase | 29 nM | 36 nM | ~264-fold (Ki Cat G = 9500 nM) |[10] |
Table 2: Downstream Effects of Chymase Inhibition in Preclinical Models
| Model | Inhibitor Used | Key Downstream Effect | Quantitative Change | Reference |
|---|---|---|---|---|
| Dog Tachycardia-Induced Heart Failure | SUNC8257 | Cardiac Ang II Levels | Decreased from 126.7±8.8 to 103.3±3.3 pg/g | [9] |
| Dog Tachycardia-Induced Heart Failure | SUNC8257 | TGF-β mRNA Levels | Suppressed vs. vehicle | [9][12] |
| Dog Tachycardia-Induced Heart Failure | SUNC8257 | Collagen-type I & III mRNA | Suppressed vs. vehicle | [9][12] |
| Rat Myocardial Ischemia/Reperfusion | TY-51469 | Chymase Activity in Area at Risk | Decreased from 9.7±2.6 to 1.1±0.3 mU/mg protein | [18] |
| Aged Rat Hearts | N/A (Exercise Model) | Chymase Activity | Increased in aged hearts vs. young; normalized by exercise | [13][20] |
| Aged Rat Hearts | N/A (Exercise Model) | Cardiac Ang II Levels | Significantly higher in aged hearts vs. young despite lower ACE activity | [13][20] |
| Human Skin Fibroblasts | Suc-Val-Pro-Phep(OPh)2 | TGF-β1 Protein Expression | Increased TGF-β1 levels were inhibited by the chymase inhibitor |[16] |
Key Experimental Protocols
Reproducing and building upon existing research requires a clear understanding of the methodologies employed. Below are detailed protocols for key experiments in chymase inhibitor investigation.
In Vitro Chymase Inhibition Assay
This protocol is designed to determine the inhibitory potential of a compound like this compound against purified chymase.
-
Objective: To calculate the IC50 value of an inhibitor.
-
Materials:
-
Recombinant human chymase
-
Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, with NaCl and Tween-20)
-
This compound or other test inhibitors
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
Add a fixed amount of human chymase to each well of the microplate.
-
Add the diluted this compound solutions to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 380/460 nm), recording fluorescence intensity every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates relative to the "no inhibitor" control and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[21]
-
Western Blot for TGF-β and Phospho-Smad2/3
This protocol assesses the effect of chymase inhibition on the pro-fibrotic TGF-β signaling pathway in cell culture.
-
Objective: To measure changes in the expression and activation of TGF-β pathway proteins.
-
Cell Model: Human cardiac or skin fibroblasts.
-
Procedure:
-
Cell Treatment: Seed fibroblasts in culture plates. Once confluent, serum-starve the cells. Treat cells with a stimulant (e.g., Ang I, if cells have mast cell co-culture, or direct chymase) in the presence or absence of this compound for a specified time (e.g., 6, 12, or 24 hours).[16]
-
Protein Extraction: Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against TGF-β1, Phospho-Smad2/3, total Smad2/3, and a loading control (e.g., GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometrically analyze the band intensities and normalize the target protein levels to the loading control.[16]
-
Caption: Experimental workflow for Western blot analysis of fibrotic markers.
Animal Model of Cardiac Fibrosis
This protocol outlines an in vivo study to evaluate the anti-fibrotic effects of a chymase inhibitor.
-
Objective: To assess if this compound can prevent or reduce cardiac fibrosis in a disease model.
-
Animal Model: Tachycardia-induced heart failure in dogs or isoproterenol-induced fibrosis in rats.[12][22]
-
Procedure:
-
Induction of Disease: Induce cardiac fibrosis in the animals. For example, in dogs, use rapid ventricular pacing for several weeks to induce heart failure and subsequent fibrosis.[9][12]
-
Treatment Groups: Divide animals into groups: Sham (no disease induction), Vehicle (disease induction + vehicle administration), and this compound (disease induction + oral administration of this compound at a specified dose).
-
Drug Administration: Administer this compound or vehicle daily for the duration of the study.[9]
-
Functional Assessment: Perform periodic echocardiography to assess cardiac function (e.g., ejection fraction, diastolic function).[23]
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest the hearts.
-
Histology: Fix a portion of the left ventricle in formalin, embed in paraffin, and section. Perform Masson's trichrome or Picrosirius red staining to visualize and quantify collagen deposition (fibrosis).
-
Molecular Analysis: From another portion of the ventricle, extract RNA to measure mRNA levels of fibrotic markers (e.g., Collagen I, Collagen III, TGF-β) via qPCR. Extract protein to measure Ang II levels via ELISA.[9][12]
-
Conclusion
Chymase is a multifaceted enzyme that plays a central role in pathological tissue remodeling, particularly in the cardiovascular system. Its ability to generate Ang II and activate pro-fibrotic and pro-inflammatory mediators like TGF-β1 and MMP-9 makes it a compelling therapeutic target.[1][5] this compound, as a potent and selective inhibitor, offers a valuable research tool and a potential therapeutic agent to dissect and counteract these detrimental downstream effects. By blocking chymase, this compound can simultaneously attenuate vasoconstriction, mitigate fibrosis, and reduce inflammation, addressing multiple facets of complex diseases like heart failure and atherosclerosis.[4][17][24] The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of chymase inhibition in a variety of disease contexts.
References
- 1. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. Involvement of chymase-mediated angiotensin II generation in blood pressure regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Mast Cells in Cardiac Fibrosis: New Insights Suggest Opportunities for Intervention [frontiersin.org]
- 12. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
- 16. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CMA1 chymase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 20. Chymase-dependent production of angiotensin II: an old enzyme in old hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chymase Dependent Pathway of Angiotensin II Generation and Rapeseed Derived Peptides for Antihypertensive Treatment of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Critical Role of the Chymase/Angiotensin-(1-12) Axis in Modulating Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
- 24. karger.com [karger.com]
The Role of Chymase in Fibrosis: A Technical Guide to Preclinical Exploration with Chymase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Mast cell-derived chymase, a chymotrypsin-like serine protease, has emerged as a critical mediator in the fibrotic cascade.[1] This technical guide provides an in-depth exploration of the role of chymase in fibrosis and the utility of the potent and selective chymase inhibitor, Chymase-IN-1, as a tool for preclinical research and therapeutic development.
Chymase exerts its pro-fibrotic effects through multiple mechanisms, most notably by converting angiotensin I to the potent vasoconstrictor and pro-fibrotic agent, angiotensin II (Ang II), and by activating transforming growth factor-beta 1 (TGF-β1), a central regulator of tissue fibrosis.[2][3] By catalyzing the production of these key molecules, chymase initiates a signaling cascade that stimulates fibroblast proliferation, differentiation into myofibroblasts, and excessive collagen synthesis.[1][4]
This compound: A Potent Tool for Fibrosis Research
This compound is a potent, selective, and non-peptide inhibitor of human mast cell chymase. Its well-defined inhibitory activity makes it an invaluable pharmacological tool for elucidating the precise role of chymase in various in vitro and in vivo models of fibrosis.
Quantitative Data on Chymase Inhibitors
The following tables summarize the in vitro inhibitory activity of this compound and the in vivo efficacy of various chymase inhibitors in preclinical models of fibrosis. While specific in vivo data for this compound is limited in the public domain, the data for other potent chymase inhibitors provide a strong rationale for its investigation in similar models.
| Inhibitor | Target | IC50 | Ki | Species |
| This compound | Chymase | 29 nM | 36 nM | Human |
| Inhibitor | Animal Model | Dosing Regimen | Key Findings | Reference |
| SUNC8257 | Tachycardia-induced heart failure (Dog) | 10 mg/kg, twice a day | Decreased cardiac Ang II levels, suppressed collagen-type I and III and TGF-β mRNA levels, and reduced left ventricular fibrosis. | [5] |
| TY-51469 | Unilateral ischemia-reperfusion induced kidney fibrosis (Mouse) | 10 mg/kg/day, intraperitoneally | Suppressed fibrosis formation, inhibited renal chymase and TGF-β1 expression. | [6][7] |
| Chymase Inhibitor (CI) | Unilateral ureteral obstruction (UUO) induced kidney fibrosis (Hamster) | 50 mg/kg, twice a day, p.o. | Decreased Ang II levels in renal tissue and mRNA levels of α-SMA, type I collagen, and TGF-β, and ameliorated tubulointerstitial injury. | [5] |
| SUN C8077 | Bleomycin-induced pulmonary fibrosis (Mouse) | Dose-dependent | Reversed the bleomycin-induced increase in hydroxyproline content and chymase activity in the lung. | [8] |
Key Signaling Pathways in Chymase-Mediated Fibrosis
Chymase is a key upstream regulator of pro-fibrotic signaling. The two primary pathways are the angiotensin II and TGF-β1 cascades.
Chymase-Angiotensin II Axis
Caption: Chymase-Angiotensin II signaling pathway in fibrosis.
Chymase-TGF-β1/Smad Axis
Caption: Chymase-TGF-β1/Smad signaling pathway in fibrosis.
Experimental Protocols for Investigating Chymase in Fibrosis
This section outlines key experimental methodologies for assessing the role of chymase and the efficacy of its inhibitors in preclinical fibrosis models.
Experimental Workflow
References
- 1. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic applications of chymase inhibitors in cardiovascular diseases and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of mast cell chymase in bleomycin-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Chymase-IN-1 in Primary Mast Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Chymase-IN-1, a potent and selective inhibitor of human mast cell chymase, in primary mast cell culture experiments. This document outlines the inhibitor's characteristics, experimental procedures for assessing its effects on mast cell function, and relevant signaling pathways.
Introduction
Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteases, cytokines, and chemokines. Chymase, a chymotrypsin-like serine protease, is one of the most abundant proteases stored in the secretory granules of mast cells.[1] Its release contributes to tissue remodeling, inflammation, and the generation of vasoactive peptides.[2][3] this compound is a valuable research tool for investigating the specific roles of chymase in mast cell biology and related pathologies.
This compound: Properties and Specifications
This compound is a non-peptide, orally active inhibitor of human mast cell chymase. Its key quantitative data are summarized below.
| Parameter | Value | Reference |
| IC50 (human chymase) | 29 nM | [4] |
| Ki (human chymase) | 36 nM | [4][5] |
| Ki (Cathepsin G) | 9500 nM | [4][5] |
| Molecular Weight | 431.83 g/mol | [5] |
| Solubility | Soluble in DMSO | [5] |
Note: The high Ki for Cathepsin G indicates good selectivity of this compound for chymase over this related protease.[4][5]
Experimental Protocols
Primary Human Mast Cell Culture
Primary human mast cells can be differentiated from hematopoietic progenitor cells, such as CD34+ cells from peripheral blood.
Materials:
-
Cryopreserved human CD34+ progenitor cells
-
Human mast cell culture medium (e.g., StemPro™-34 SFM) supplemented with:
-
Stem Cell Factor (SCF, 100 ng/mL)
-
IL-6 (50 ng/mL)
-
IL-3 (30 ng/mL, for the first 2 weeks)
-
Penicillin-Streptomycin (1%)
-
-
T175 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved CD34+ cells rapidly in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube and add 10 mL of pre-warmed human mast cell medium.
-
Centrifuge at 450 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Seed the cells in a T175 culture flask at a density of 0.1-0.5 x 10^6 cells/mL.
-
Incubate at 37°C with 5% CO2.
-
Every 3-4 days, perform a half-media change by centrifuging the cell suspension, removing half the old media, and resuspending the cells in fresh media. Do not allow the cell density to exceed 1 x 10^6 cells/mL.[6]
-
Mast cell differentiation and maturation can be monitored over 6-8 weeks by assessing the expression of mast cell-specific markers such as c-Kit (CD117) and FcεRI via flow cytometry.[7]
Chymase Activity Assay
This assay measures the enzymatic activity of chymase released from mast cells and the inhibitory effect of this compound.
Materials:
-
Cultured primary human mast cells
-
Chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Induce mast cell degranulation to collect supernatant containing chymase (see Protocol 3).
-
In a 96-well plate, add varying concentrations of this compound to the wells.
-
Add the mast cell supernatant (source of chymase) to the wells and incubate for 15-30 minutes at 37°C.
-
Add the chymase substrate to each well to initiate the enzymatic reaction.
-
Measure the absorbance at 405 nm kinetically over 10-30 minutes using a microplate reader.
-
The rate of substrate cleavage is proportional to chymase activity. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol assesses the effect of this compound on mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Materials:
-
Cultured primary human mast cells
-
This compound
-
Mast cell activator (e.g., anti-IgE, Compound 48/80, or Calcium Ionophore A23187)
-
Tyrode's buffer (or similar physiological buffer)
-
β-Hexosaminidase substrate (p-NAG)
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10)
-
96-well plate
-
Microplate reader
Procedure:
-
Wash cultured mast cells with Tyrode's buffer and resuspend at a concentration of 1 x 10^6 cells/mL.
-
Aliquot 100 µL of the cell suspension into each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells and pre-incubate for 30 minutes at 37°C.
-
Add the mast cell activator to induce degranulation and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate at 500 x g for 5 minutes.
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of the β-hexosaminidase substrate solution to each well and incubate for 60 minutes at 37°C.
-
Add 100 µL of the stop solution to each well.
-
Measure the absorbance at 405 nm.
-
To determine the total β-hexosaminidase content, lyse an equal number of cells with 0.1% Triton X-100.
-
Calculate the percentage of degranulation as (Absorbance of sample / Absorbance of total lysate) x 100.
Cytokine Release Assay
This protocol measures the effect of this compound on the release of cytokines and chemokines from activated mast cells.
Materials:
-
Cultured primary human mast cells
-
This compound
-
Mast cell activator (e.g., anti-IgE, SCF)
-
Cell culture medium
-
ELISA or multiplex immunoassay kit for desired cytokines (e.g., TNF-α, IL-6, IL-8, IL-13)
Procedure:
-
Wash and resuspend cultured mast cells in fresh culture medium at 1 x 10^6 cells/mL.
-
Plate the cells in a 24-well plate.
-
Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulate the cells with a suitable activator.
-
Incubate for 6-24 hours at 37°C to allow for cytokine synthesis and release.[7]
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using an appropriate immunoassay (e.g., ELISA) according to the manufacturer's instructions.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathway of chymase and a typical experimental workflow for testing this compound.
Caption: Putative chymase signaling pathway in mast cells. *Direct activation of PAR-2 on mast cells by chymase is speculative.
Caption: Experimental workflow for evaluating this compound in primary mast cells.
Conclusion
This compound is a potent and selective tool for elucidating the role of chymase in mast cell function. The protocols provided herein offer a framework for researchers to investigate the effects of this inhibitor on mast cell degranulation, chymase activity, and cytokine release in primary human mast cell cultures. These studies will contribute to a better understanding of the pathophysiological roles of mast cell chymase and may aid in the development of novel therapeutic strategies for allergic and inflammatory diseases.
References
- 1. Measurement of Mast Cell Cytokine Release by Multiplex Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Mast Cell Specific Chymases and Tryptases in Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signalling mechanisms regulating the activation of human eosinophils by mast-cell-derived chymase: implications for mast cell–eosinophil interaction in allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chymase Inhibitor Treatment in Mouse Models of Cardiac Fibrosis
Topic: Optimal Chymase Inhibitor Dosage for Mouse Models of Cardiac Fibrosis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific experimental data was found for a compound designated "Chymase-IN-1" in the context of mouse models of cardiac fibrosis in the reviewed literature. The following application notes and protocols are based on published studies of other potent and selective chymase inhibitors (e.g., TY-51469, BAY 1142524) and provide a general framework for determining the optimal dosage of a novel chymase inhibitor in a research setting.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart, is a hallmark of most forms of heart disease and a major contributor to cardiac dysfunction and heart failure. Chymase, a serine protease primarily stored in the granules of mast cells, has emerged as a key mediator of cardiac fibrosis.[1][2] It contributes to the fibrotic process through multiple mechanisms, including the conversion of angiotensin I to the potent profibrotic peptide angiotensin II, and the activation of transforming growth factor-β1 (TGF-β1), a central regulator of fibrosis.[2][3][4] Inhibition of chymase activity, therefore, represents a promising therapeutic strategy to attenuate cardiac fibrosis and improve cardiac function.[5][6]
This document provides a comprehensive overview and generalized protocols for evaluating the optimal dosage of a chymase inhibitor in mouse models of cardiac fibrosis. It includes a summary of dosages used for various chymase inhibitors in different animal models, detailed experimental procedures, and visualizations of the relevant signaling pathway and a typical experimental workflow.
Quantitative Data on Chymase Inhibitor Dosage and Efficacy
The following table summarizes quantitative data from preclinical studies on various chymase inhibitors in different animal models of cardiac and other fibrotic diseases. This information can serve as a valuable reference for designing dose-finding studies for a novel chymase inhibitor in a mouse model of cardiac fibrosis.
| Chymase Inhibitor | Animal Model | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| TY-51469 | Mouse (silica-induced pulmonary fibrosis) | 0.1 or 1.0 mg/kg/day | Osmotic pump | 21 days | Significantly reduced lung fibrosis score and hydroxyproline content. | [7][8] |
| TY-51469 | Hamster (Angiotensin II-induced cardiac remodeling) | 10 mg/kg/day | Daily | 4 weeks | Suppressed cardiac hypertrophy and fibrosis. | [9] |
| SUNC8257 | Dog (tachycardia-induced heart failure) | 10 mg/kg twice a day | Not specified | Not specified | Decreased left ventricular end-diastolic pressure and cardiac fibrosis. | [5][6] |
| BAY 1142524 (Fulacimstat) | Hamster (isoprenaline-induced cardiac fibrosis) | 1, 3, and 10 mg/kg/day | Gavage | 7 days | Dose-dependently reduced the fibrotic area in the heart. | [10][11] |
| BAY 1142524 (Fulacimstat) | Hamster (myocardial infarction) | 10 mg/kg/day | Oral | 4 weeks | Reduced end-diastolic pressure and the fibrotic area. | [11] |
Experimental Protocols
The following are generalized protocols for inducing cardiac fibrosis in mice and for the subsequent administration and evaluation of a chymase inhibitor.
Mouse Model of Cardiac Fibrosis (Transverse Aortic Constriction - TAC)
The Transverse Aortic Constriction (TAC) model is a widely used and reliable method for inducing pressure overload-induced cardiac hypertrophy and subsequent fibrosis in mice.
Materials:
-
8-10 week old male C57BL/6 mice
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
7-0 silk suture
-
27-gauge needle
-
Ventilator
Procedure:
-
Anesthetize the mouse using isoflurane (3-4% for induction, 1.5-2% for maintenance).
-
Intubate the mouse and connect it to a ventilator.
-
Make a small horizontal incision in the upper sternum to expose the aortic arch.
-
Carefully isolate the transverse aorta between the innominate and left carotid arteries.
-
Pass a 7-0 silk suture underneath the aorta.
-
Place a 27-gauge needle parallel to the aorta.
-
Tie the suture snugly around the aorta and the needle.
-
Quickly remove the needle to create a constriction of a defined diameter.
-
Close the chest and suture the skin incision.
-
Administer post-operative analgesics as required.
-
Sham-operated animals undergo the same procedure without the aortic constriction.
Preparation and Administration of Chymase Inhibitor
Preparation:
The solubility and stability of the specific chymase inhibitor will determine the appropriate vehicle for administration. Common vehicles include sterile phosphate-buffered saline (PBS), carboxymethylcellulose (CMC), or a solution containing DMSO and PEG. It is crucial to perform pilot studies to ensure the tolerability of the chosen vehicle and the stability of the inhibitor in that vehicle.
Administration:
-
Oral Gavage: This is a common and convenient method for daily administration. The inhibitor is dissolved or suspended in the chosen vehicle and administered directly into the stomach using a gavage needle. Dosages from published studies with other inhibitors range from 1 to 10 mg/kg/day.[10][11]
-
Osmotic Pumps: For continuous administration and to maintain stable plasma concentrations, osmotic pumps can be implanted subcutaneously. This method was used for TY-51469 in a mouse model of pulmonary fibrosis with doses of 0.1 and 1.0 mg/kg/day.[7][8]
-
Intraperitoneal (IP) Injection: This is another common route for systemic administration.
The treatment should ideally start before or at the onset of fibrosis development, which can be determined in pilot studies. A typical treatment duration in a TAC model is 4-8 weeks.
Assessment of Cardiac Fibrosis
At the end of the treatment period, the extent of cardiac fibrosis can be assessed using several methods:
-
Histology: Hearts are harvested, fixed in 4% paraformaldehyde, and embedded in paraffin. Sections are then stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The fibrotic area is typically expressed as a percentage of the total left ventricular area.
-
Hydroxyproline Assay: The total collagen content in the heart tissue can be quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Quantitative PCR (qPCR): The expression of profibrotic genes such as Col1a1, Col3a1, and Acta2 (α-smooth muscle actin, a marker of myofibroblast differentiation) can be measured in heart tissue lysates.
-
Western Blotting: The protein levels of collagen I, collagen III, and α-SMA can be quantified to confirm the findings from qPCR and histology.
-
Echocardiography: Cardiac function can be assessed non-invasively in live animals at different time points throughout the study to monitor the effects of the chymase inhibitor on cardiac remodeling and function.
Visualizations
Signaling Pathway of Chymase in Cardiac Fibrosis
Caption: Signaling pathway of chymase in cardiac fibrosis.
Experimental Workflow for Optimal Dosage Determination
Caption: Experimental workflow for determining optimal dosage.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Mast Cells in Cardiac Fibrosis: New Insights Suggest Opportunities for Intervention [frontiersin.org]
- 3. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The specific chymase inhibitor TY-51469 suppresses the accumulation of neutrophils in the lung and reduces silica-induced pulmonary fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Oral Administration of Chymase-IN-1 in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chymase-IN-1 is a potent and selective nonpeptide inhibitor of human mast cell chymase, with an IC50 of 29 nM.[1] Chymase is a serine protease released from mast cells that plays a role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[2][3][4] This document provides a detailed protocol for the oral administration of this compound to rats for preclinical research, based on available data and standard laboratory procedures.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 3% | [1] |
| Oral Half-life (t½) | 1.8 hours | [1] |
| Ki for Chymase | 36 nM | [1] |
| Ki for Cathepsin G | 9500 nM | [1] |
Experimental Protocols
Materials and Reagents
-
This compound (powder form)
-
Vehicle solution (e.g., 20% Solutol® HS 15 in sterile water, or 0.5% methylcellulose in sterile water)
-
Sprague Dawley rats (or other appropriate strain), age and weight-matched
-
Oral gavage needles (flexible, round-tipped, 18-20 gauge for adult rats)
-
Syringes (1-3 mL)
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of Dosing Solution
Note: Due to the low oral bioavailability of this compound, the formulation of the dosing solution is critical. The following are suggested vehicles. Researchers should perform their own stability and solubility tests.
2.1. Vehicle Selection and Preparation:
-
Option A (Surfactant-based): 20% Solutol® HS 15 in Sterile Water. This vehicle can enhance the solubility and absorption of hydrophobic compounds.[5]
-
Weigh the required amount of Solutol® HS 15.
-
Add sterile water to achieve the final volume (e.g., for 10 mL of solution, use 2 g of Solutol® HS 15 and add water up to 10 mL).
-
Warm the mixture slightly (to ~40°C) and vortex until the Solutol® HS 15 is completely dissolved. Allow to cool to room temperature before adding the compound.
-
-
Option B (Suspension): 0.5% Methylcellulose in Sterile Water. This is a common vehicle for oral administration of insoluble compounds.
-
Weigh the required amount of methylcellulose.
-
Heat a portion of the sterile water to 60-70°C and disperse the methylcellulose in it with stirring.
-
Add the remaining cold sterile water and continue to stir until a uniform suspension is formed.
-
2.2. Dosing Solution Formulation:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the number and weight of the rats.
-
Accurately weigh the calculated amount of this compound powder.
-
Add a small amount of the chosen vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or stirring to ensure a homogenous suspension or solution.
-
Prepare the dosing solution fresh on the day of the experiment. If a suspension is prepared, ensure it is continuously stirred during dosing to maintain homogeneity.
Oral Administration Procedure (Oral Gavage)
3.1. Animal Handling and Restraint:
-
Handle the rats gently to minimize stress.
-
Properly restrain the rat by holding it firmly by the scruff of the neck to immobilize the head and prevent biting. The body of the rat should be supported.
3.2. Gavage Needle Insertion:
-
Measure the gavage needle against the rat to determine the correct insertion depth – from the tip of the nose to the last rib. Mark this depth on the needle.
-
Gently introduce the gavage needle into the mouth of the rat, slightly to one side of the tongue.
-
Advance the needle smoothly along the roof of the mouth and down the esophagus. The rat should swallow the needle as it is advanced. Do not force the needle. If resistance is met, withdraw and try again.
-
Ensure the needle has not entered the trachea. Signs of tracheal entry include coughing, struggling, or gurgling sounds.
3.3. Compound Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the dosing solution. The maximum recommended volume for oral gavage in rats is typically 10 mL/kg.[6]
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the rat to its cage and monitor for any immediate adverse effects such as respiratory distress, regurgitation, or changes in behavior.
3.4. Post-Administration Monitoring:
-
Monitor the animals at regular intervals (e.g., 1, 4, and 24 hours post-dosing) for any signs of toxicity or adverse reactions.
-
Record all observations, including changes in activity, posture, grooming, and food/water intake.
Mandatory Visualization
Signaling Pathway
Caption: Chymase-mediated activation of the TGF-β1/Smad signaling pathway.
Experimental Workflow
Caption: Workflow for the oral administration of this compound in rats.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Studying Cardiovascular Remodeling in Hamsters using Chymase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase is a serine protease predominantly found in the secretory granules of mast cells. It plays a significant role in cardiovascular pathophysiology through its potent ability to convert angiotensin I to angiotensin II, a key mediator of vasoconstriction, inflammation, and fibrosis.[1][2][3] Additionally, chymase can activate transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), further contributing to tissue remodeling.[2][4] These actions make chymase a compelling therapeutic target for cardiovascular diseases characterized by pathological remodeling, such as heart failure and atherosclerosis.[2][5]
The Syrian hamster is an excellent animal model for studying the role of chymase in cardiovascular disease. Unlike rats and mice, which possess multiple chymase isoforms with varying substrate specificities, hamsters have an α-chymase that is biochemically and physiologically similar to human chymase.[6][7][8] This similarity enhances the translational relevance of findings from hamster studies.
This document provides detailed application notes and protocols for utilizing Chymase-IN-1, a chymase inhibitor, to investigate cardiovascular remodeling in hamster models.
This compound: A Tool for Cardiovascular Research
While specific public domain data on "this compound" is limited, this document will provide protocols based on the use of well-characterized chymase inhibitors in hamsters, which can be adapted for this compound. It is crucial for the researcher to obtain specific information on the solubility, stability, and optimal dosage of this compound from the supplier.
Key Signaling Pathways in Chymase-Mediated Cardiovascular Remodeling
The following diagram illustrates the central role of chymase in signaling pathways that lead to cardiovascular remodeling. Inhibition of chymase by agents like this compound is expected to attenuate these pathological processes.
Caption: Chymase signaling cascade in cardiovascular remodeling.
Experimental Models of Cardiovascular Remodeling in Hamsters
Several models can be employed to induce cardiovascular remodeling in hamsters. The choice of model depends on the specific research question.
-
Pressure Overload-Induced Hypertrophy: Surgical constriction of the ascending aorta (aortic banding) imposes a chronic pressure overload on the left ventricle, leading to concentric hypertrophy and fibrosis.[9][10]
-
Dilated Cardiomyopathy: The Cardiomyopathic Syrian Hamster (e.g., BIO TO-2 strain) is a well-established genetic model of dilated cardiomyopathy and congestive heart failure.[11]
-
Chronic Angiotensin II Infusion: Continuous subcutaneous infusion of angiotensin II can induce cardiac hypertrophy, fibrosis, and diastolic dysfunction.[4]
-
Diet-Induced Remodeling: High-fat, high-fructose diets can induce metabolic syndrome and associated cardiac remodeling.[12][13]
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of this compound on cardiovascular remodeling in hamsters.
Caption: General experimental workflow.
Detailed Experimental Protocols
Animal Handling and Husbandry
-
Species: Male Syrian Hamsters (Mesocricetus auratus), age and weight matched.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimatize to the facility for at least one week prior to any experimental procedures.
Induction of Aortic Stenosis (Pressure Overload)
This protocol is adapted from studies inducing chronic pressure overload.[9][10]
-
Anesthesia: Anesthetize the hamster with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Preparation: Shave the chest area and sterilize the surgical site.
-
Incision: Make a small incision in the chest to expose the ascending aorta.
-
Banding: Carefully place a clip or suture of a predetermined diameter around the ascending aorta to create a partial constriction. The degree of constriction should be consistent across all animals in the experimental group.
-
Closure: Close the chest incision in layers.
-
Post-operative Care: Administer analgesics as per veterinary guidelines and monitor the animal closely for recovery. Sham-operated animals will undergo the same procedure without the aortic constriction.
Preparation and Administration of this compound
-
Preparation: Prepare this compound according to the manufacturer's instructions. A common vehicle for in vivo administration of small molecule inhibitors is a solution of DMSO, PEG300, Tween 80, and saline.[14] A hypothetical preparation is provided below. Note: This must be optimized for this compound.
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Add PEG300 and Tween 80, and mix thoroughly.
-
Bring the solution to the final volume with sterile saline or PBS.
-
-
Dosage and Administration: The optimal dosage of this compound needs to be determined experimentally. Based on a study using the chymase inhibitor TY-51469, a starting dose could be 10 mg/kg/day.[4] Administration can be via oral gavage or intraperitoneal injection. The administration volume should be in accordance with institutional animal care and use committee (IACUC) guidelines.[15]
Assessment of Cardiovascular Remodeling
Echocardiography is a non-invasive method to assess cardiac structure and function.[16]
-
Anesthesia: Lightly anesthetize the hamster.
-
Imaging: Use a high-frequency ultrasound system with a small animal probe.
-
Measurements: Obtain M-mode and B-mode images of the left ventricle to measure:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Posterior wall thickness at end-diastole (PWTd) and interventricular septum thickness at end-diastole (IVSd).
-
Calculate left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
-
Tissue Collection: At the end of the study, euthanize the hamsters and excise the hearts.
-
Fixation and Processing: Fix the hearts in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and myocyte size assessment.
-
Masson's Trichrome or Picrosirius Red: To visualize and quantify collagen deposition (fibrosis).
-
-
Image Analysis: Use image analysis software to quantify myocyte cross-sectional area and the percentage of fibrotic area.
-
Tissue Homogenization: Homogenize a portion of the ventricular tissue.
-
Chymase Activity Assay: Measure chymase activity in the tissue homogenates using a specific chromogenic or fluorogenic substrate.
-
Collagen Content: Determine total collagen content using a hydroxyproline assay.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of key remodeling markers such as atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), collagen I, and collagen III.[17]
-
Protein Expression Analysis (Western Blot): Quantify the protein levels of TGF-β, MMPs, and other relevant signaling molecules.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | Sham + this compound | Aortic Stenosis + Vehicle | Aortic Stenosis + this compound |
| Heart Rate (bpm) | ||||
| LVEF (%) | ||||
| FS (%) | ||||
| LVIDd (mm) | ||||
| PWTd (mm) | ||||
| IVSd (mm) |
Table 2: Histological and Biochemical Parameters
| Parameter | Sham + Vehicle | Sham + this compound | Aortic Stenosis + Vehicle | Aortic Stenosis + this compound |
| Heart Weight/Body Weight (mg/g) | ||||
| Myocyte Cross-Sectional Area (µm²) | ||||
| Fibrotic Area (%) | ||||
| Chymase Activity (U/mg protein) | ||||
| ANP mRNA (fold change) | ||||
| Collagen I mRNA (fold change) |
Logical Framework for Interpretation
The following diagram illustrates the logical flow for interpreting the experimental outcomes.
Caption: Logical framework for data interpretation.
Conclusion
The use of this compound in hamster models of cardiovascular remodeling offers a promising avenue for investigating the role of chymase in heart disease and for the preclinical evaluation of chymase inhibitors. The protocols and frameworks provided herein offer a comprehensive guide for researchers in this field. Careful planning, execution, and data analysis are essential for obtaining robust and translatable results.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended cleavage specificities of mast cell proteases 1 and 2 from golden hamster: Classical chymase and an elastolytic protease comparable to rat and mouse MCP-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Evolutionary History of the Chymase Locus -a Locus Encoding Several of the Major Hematopoietic Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiac remodeling and angiotensin II-forming enzyme activity of the left ventricle in hamsters with chronic pressure overload induced by ascending aortic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cardiomyopathic Syrian hamster as a model of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. High fructose corn syrup ınduced liver and heart damage are not reversed with hazelnut consumption: In vivo study | PLOS One [journals.plos.org]
- 14. Chymase_TargetMol [targetmol.com]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. Feasibility and reference intervals assessed by conventional and speckle‐tracking echocardiography in normal hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cardiac collagen remodeling in the cardiomyopathic Syrian hamster and the effect of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Chymase-IN-1: Application Notes and Protocols for Investigating Inflammation in COPD Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease primarily caused by cigarette smoke exposure. Mast cells, potent innate immune cells, are increasingly recognized for their role in the pathogenesis of COPD.[1][2][3][4] Upon activation by cigarette smoke, mast cells degranulate and release a variety of pro-inflammatory mediators, including the serine protease chymase.[2][5] Human chymase-1 (hCMA1) and its murine ortholog, mouse mast cell protease-5 (mMCP-5), have been shown to play a critical role in driving the hallmark features of COPD, including inflammation, airway remodeling, and emphysema.[5][6][7] Chymase exerts its pro-inflammatory effects in part by inducing the release of Tumor Necrosis Factor-alpha (TNF-α) from lung macrophages.[1][5][6][7][8][9][10]
Chymase-IN-1 is a potent and selective, non-peptide inhibitor of human mast cell chymase, with an IC50 of 29 nM.[8] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the role of chymase in mediating inflammation in in vitro and in vivo models of COPD.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the enzymatic activity of chymase. By blocking chymase, this compound can effectively attenuate the downstream inflammatory cascade initiated by this protease. The primary mechanism of chymase in COPD-related inflammation involves the activation of macrophages to release TNF-α, a key cytokine in the inflammatory response.[1][2][5]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of chymase inhibition in COPD models.
Table 1: In Vitro Inhibition of Chymase
| Compound | Target | IC50 | Ki | Reference |
| This compound | Human Mast Cell Chymase | 29 nM | 36 nM | [8] |
| This compound | Cathepsin G | - | 9500 nM | [8] |
Table 2: Effects of Chymase Inhibition on Inflammatory Markers in a Mouse Model of Cigarette Smoke (CS)-Induced COPD
| Treatment Group | Total Cells in BALF (x10^5) | Macrophages in BALF (x10^5) | Neutrophils in BALF (x10^5) | TNF-α in Lung Homogenate (pg/mL) | Reference |
| Control (Air) | 1.5 ± 0.2 | 1.4 ± 0.2 | 0.1 ± 0.05 | 50 ± 10 | [5][6] |
| CS Exposure | 6.8 ± 0.5 | 5.5 ± 0.4 | 1.2 ± 0.2 | 250 ± 30 | [5][6] |
| CS + Chymase Inhibitor (RO5066852) | 2.5 ± 0.3 | 2.2 ± 0.3 | 0.3 ± 0.1 | 100 ± 20 | [5] |
Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid. The chymase inhibitor RO5066852 has been shown to be a potent inhibitor of chymase activity in vitro and ex vivo.[3][11][12]
Experimental Protocols
In Vivo Model: Cigarette Smoke-Induced COPD in Mice
This protocol describes the induction of a COPD phenotype in mice through chronic exposure to cigarette smoke, a widely used and relevant model for studying the disease.[1][13]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Whole-body smoke exposure system
-
Standard research cigarettes
-
This compound
-
Vehicle (e.g., PBS)
Procedure:
-
Acclimatization: Acclimatize mice to the housing facility for at least one week before the start of the experiment.
-
Smoke Exposure:
-
This compound Administration:
-
Endpoint Analysis: At the end of the exposure period, euthanize the mice and collect samples for analysis.
Diagram: In Vivo Experimental Workflow
References
- 1. Cigarette Smoke induced COPD Model - Creative Biolabs [creative-biolabs.com]
- 2. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mast cell chymase inhibition reduces atherosclerotic plaque progression and improves plaque stability in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.rug.nl [research.rug.nl]
- 5. Establishment of COPD mouse model and grouping of subjects [bio-protocol.org]
- 6. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse roles of mast cell chymase-1 in COPD | European Respiratory Society [publications.ersnet.org]
- 8. researchgate.net [researchgate.net]
- 9. Item - Adverse roles of mast cell chymase-1 in chronic obstructive pulmonary disease - University of Tasmania - Figshare [figshare.utas.edu.au]
- 10. Adverse roles of mast cell chymase-1 in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 12. researchgate.net [researchgate.net]
- 13. Animal Models and Mechanisms of Tobacco Smoke-induced Chronic Obstructive Pulmonary Disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Inflammation Studies Using Chymase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymase, a chymotrypsin-like serine protease primarily found in the secretory granules of mast cells, is a key mediator in inflammatory and fibrotic processes.[1] Upon mast cell degranulation, chymase is released into the extracellular matrix where it can activate pro-inflammatory cytokines, matrix metalloproteinases (MMPs), and transforming growth factor-β (TGF-β), contributing to tissue remodeling and inflammation.[2][3] Chymase-IN-1 is a potent and selective non-peptide inhibitor of human mast cell chymase, with an in vitro IC50 of 29 nM and a Ki of 36 nM. These application notes provide detailed protocols for utilizing this compound in preclinical in vivo models of acute inflammation, specifically carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced systemic inflammation.
Disclaimer: The quantitative data presented in these application notes are illustrative and based on the effects of other chymase inhibitors in similar models. Researchers should generate their own dose-response data for this compound in their specific experimental setup.
Chymase Signaling Pathway in Inflammation
The following diagram illustrates the central role of chymase in the inflammatory cascade and the points of intervention for a chymase inhibitor like this compound.
Caption: Chymase signaling cascade in inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a classic and highly reproducible assay for evaluating the anti-inflammatory activity of novel compounds.
Experimental Workflow:
Caption: Workflow for carrageenan-induced paw edema.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Carrageenan (Lambda, Type IV)
-
Sterile saline (0.9%)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Plethysmometer
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide animals into experimental groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive Control (Indomethacin, 10 mg/kg)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration:
-
Due to the low oral bioavailability of this compound in rats (F=3%), intraperitoneal (i.p.) or subcutaneous (s.c.) administration is recommended to ensure adequate systemic exposure.
-
Administer the appropriate dose of this compound, vehicle, or positive control 60 minutes before carrageenan injection.
-
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = (Paw volume at time t) - (Baseline paw volume).
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.
-
Expected Results (Illustrative Data):
| Treatment Group | Dose (mg/kg, i.p.) | Peak Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| This compound | 1 | ~25% |
| This compound | 3 | ~45% |
| This compound | 10 | ~60% |
| Indomethacin | 10 | ~70% |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is used to assess the effect of a compound on the systemic release of pro-inflammatory cytokines.
Experimental Workflow:
Caption: Workflow for LPS-induced systemic inflammation.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control: Dexamethasone (1 mg/kg)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Blood collection tubes (e.g., microcentrifuge tubes with serum separator)
-
ELISA kits for mouse TNF-α, IL-1β, and IL-6
Procedure:
-
Animal Acclimation: Acclimate mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide animals into experimental groups (n=8-10 per group):
-
Vehicle Control
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Positive Control (Dexamethasone, 1 mg/kg)
-
-
Compound Administration:
-
Administer the appropriate dose of this compound, vehicle, or positive control via intraperitoneal (i.p.) injection 60 minutes before the LPS challenge.
-
-
LPS Challenge: Administer LPS at a dose of 1 mg/kg (i.p.).
-
Blood Collection:
-
At 2 hours post-LPS administration (peak of TNF-α response), collect blood via cardiac puncture or retro-orbital sinus sampling under terminal anesthesia.
-
For IL-1β and IL-6, a later time point (e.g., 6 hours) may be more appropriate.
-
Allow blood to clot and centrifuge to separate serum.
-
-
Cytokine Analysis: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the serum using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the mean cytokine concentration for each treatment group.
-
Calculate the percentage inhibition of cytokine release for each treatment group compared to the vehicle control group: % Inhibition = [1 - (Cytokine_treated / Cytokine_control)] x 100.
-
Expected Results (Illustrative Data based on other chymase inhibitors): [4]
| Treatment Group | Dose (mg/kg, i.p.) | % Inhibition of TNF-α at 2 hours | % Inhibition of IL-1β at 6 hours | % Inhibition of IL-6 at 6 hours |
| Vehicle Control | - | 0 | 0 | 0 |
| This compound | 1 | ~20% | ~15% | ~18% |
| This compound | 3 | ~40% | ~35% | ~38% |
| This compound | 10 | ~55% | ~50% | ~52% |
| Dexamethasone | 1 | ~85% | ~80% | ~90% |
Conclusion
This compound presents a valuable tool for investigating the role of chymase in inflammatory processes. The protocols outlined above provide a framework for assessing the in vivo efficacy of this compound in well-established models of acute inflammation. Researchers are encouraged to perform dose-response studies to determine the optimal concentration of this compound for their specific experimental conditions. The provided diagrams and data tables serve to guide the experimental design and interpretation of results in the study of this promising anti-inflammatory target.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Chymase Inhibition Reduces Infarction and Matrix Metalloproteinase-9 Activation and Attenuates Inflammation and Fibrosis after Acute Myocardial Ischemia/Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Vascular Smooth Muscle Cell Proliferation Using Chymase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a critical component in the pathogenesis of various cardiovascular diseases, including atherosclerosis, restenosis following angioplasty, and hypertension. Chymase, a chymotrypsin-like serine protease primarily stored in the granules of mast cells, has emerged as a significant modulator of cardiovascular function and pathology.[1] It is a key enzyme in the local production of angiotensin II (Ang II) from angiotensin I, a potent vasoconstrictor and growth factor for VSMCs.[2][3][4][5] Furthermore, chymase can activate other signaling molecules implicated in tissue remodeling and inflammation, such as transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[6] The precise role of chymase in VSMC proliferation is complex, with studies suggesting both pro-proliferative and inhibitory or even pro-apoptotic effects.[7][8] This complexity underscores the need for specific pharmacological tools to dissect its function.
Chymase-IN-1 is a potent and selective, non-peptide inhibitor of human mast cell chymase, with a reported IC50 of 29 nM.[2][9] Its high selectivity makes it an excellent tool for investigating the specific roles of chymase in cellular processes like VSMC proliferation, distinguishing its effects from those of other proteases. These application notes provide detailed protocols for utilizing this compound to study its impact on VSMC proliferation and associated signaling pathways.
Mechanism of Action of Chymase in VSMCs
Chymase exerts its effects on VSMCs through multiple pathways. Primarily, it catalyzes the conversion of Angiotensin I to Angiotensin II, which then binds to AT1 receptors on VSMCs, triggering a cascade of intracellular signaling events that can lead to proliferation. Additionally, chymase can activate TGF-β, which has a context-dependent role in either promoting or inhibiting VSMC growth.[8] Chymase can also degrade the extracellular matrix, potentially releasing other growth factors or altering cell-matrix interactions that influence proliferation.[8]
Potential Signaling Pathways Influenced by Chymase Inhibition
The diagram below illustrates the potential signaling pathways in vascular smooth muscle cells that can be modulated by chymase activity and subsequently investigated using this compound. Inhibition of chymase is expected to reduce the production of Angiotensin II and the activation of TGF-β, thereby affecting downstream signaling cascades such as the ERK/MAPK and PI3K/Akt pathways, which are central regulators of cell proliferation and survival.
Caption: Chymase signaling pathways in VSMCs.
Experimental Protocols
The following protocols are designed to assess the effect of this compound on VSMC proliferation and key signaling molecules.
Experimental Workflow Overview
The general workflow for investigating the effects of this compound on VSMCs is depicted below. This workflow includes cell culture, treatment with the inhibitor, and subsequent analysis of proliferation and signaling pathways.
Caption: General experimental workflow.
Cell Culture and Treatment
-
Cell Line: Primary human aortic smooth muscle cells (HASMC) or a rat aortic smooth muscle cell line (A7r5).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Protocol:
-
Seed VSMCs in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis).
-
Grow cells to 70-80% confluency.
-
Induce quiescence by serum starvation (DMEM with 0.5% FBS) for 24-48 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM, 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate cells with a pro-proliferative agent such as Platelet-Derived Growth Factor (PDGF-BB, 20 ng/mL) or Angiotensin II (100 nM) for the desired time (e.g., 24 hours for proliferation assays, 15-60 minutes for signaling studies).
-
Cell Proliferation Assays
This assay measures DNA synthesis as a direct marker of cell proliferation.[10][11][12][13]
-
Materials: BrdU Labeling Reagent, Fix/Denaturing Solution, Anti-BrdU antibody, HRP-conjugated secondary antibody, TMB substrate, Stop Solution, Microplate reader.
-
Protocol:
-
Following treatment with this compound and stimulant, add BrdU labeling reagent (final concentration 10 µM) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Remove the labeling medium and fix the cells with Fixing/Denaturing Solution for 30 minutes at room temperature.
-
Wash wells with PBS.
-
Add anti-BrdU primary antibody and incubate for 1 hour at room temperature.
-
Wash wells and add HRP-conjugated secondary antibody, incubating for 30 minutes.
-
Wash wells and add TMB substrate. Incubate for 15-30 minutes.
-
Add Stop Solution and measure the absorbance at 450 nm using a microplate reader.
-
This colorimetric assay assesses cell viability and metabolic activity, which is often correlated with cell proliferation.[14][15][16][17]
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Incubate for 2-4 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Western Blot Analysis of Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in proliferation signaling pathways, such as ERK and Akt.[3][18][19][20][21]
-
Materials: RIPA lysis buffer, protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membranes, primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-Akt, anti-total-Akt, anti-GAPDH), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or total protein levels).
-
Data Presentation
The following tables present representative data to illustrate the expected outcomes of the described experiments. Note: This is example data and actual results may vary.
Table 1: Effect of this compound on PDGF-Induced VSMC Proliferation (BrdU Assay)
| Treatment Group | This compound (nM) | Absorbance (450 nm) ± SD | % Inhibition of Proliferation |
| Control (Unstimulated) | 0 | 0.25 ± 0.03 | - |
| PDGF (20 ng/mL) | 0 | 1.50 ± 0.12 | 0 |
| PDGF + this compound | 10 | 1.28 ± 0.10 | 14.7 |
| PDGF + this compound | 30 | 0.95 ± 0.08 | 36.7 |
| PDGF + this compound | 100 | 0.62 ± 0.05 | 58.7 |
| PDGF + this compound | 300 | 0.40 ± 0.04 | 73.3 |
| PDGF + this compound | 1000 | 0.31 ± 0.03 | 79.3 |
Table 2: Effect of this compound on VSMC Viability (MTT Assay)
| Treatment Group | This compound (nM) | Absorbance (570 nm) ± SD | % Viability |
| Control | 0 | 1.80 ± 0.15 | 100 |
| This compound | 10 | 1.78 ± 0.14 | 98.9 |
| This compound | 30 | 1.75 ± 0.16 | 97.2 |
| This compound | 100 | 1.72 ± 0.13 | 95.6 |
| This compound | 300 | 1.68 ± 0.15 | 93.3 |
| This compound | 1000 | 1.65 ± 0.12 | 91.7 |
Table 3: Quantification of Western Blot Data for p-ERK and p-Akt
| Treatment Group | p-ERK / Total ERK (Fold Change) | p-Akt / Total Akt (Fold Change) |
| Control | 1.0 | 1.0 |
| PDGF (20 ng/mL) | 4.5 | 3.8 |
| PDGF + this compound (100 nM) | 2.1 | 1.9 |
Troubleshooting
-
High background in BrdU assay: Ensure complete removal of unincorporated BrdU by thorough washing. Optimize antibody concentrations.
-
Low signal in MTT assay: Ensure cells are healthy and metabolically active. Optimize cell seeding density and incubation times.
-
Inconsistent Western blot results: Ensure equal protein loading. Use fresh lysis buffer with inhibitors. Optimize antibody dilutions and incubation times.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of chymase in vascular smooth muscle cell proliferation. The detailed protocols and application notes provided here offer a comprehensive framework for researchers to investigate the therapeutic potential of chymase inhibition in cardiovascular diseases characterized by aberrant VSMC growth. Given the dual and context-dependent roles of chymase, it is crucial to employ a multi-assay approach to fully characterize the effects of its inhibition.
References
- 1. Chymase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. A novel vascular smooth muscle chymase is upregulated in hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Mast Cell Chymase (aa 150-203) Control Fragment Recombinant Protein (RP-101142) [thermofisher.com]
- 6. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast cell chymase induces apoptosis of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. glpbio.com [glpbio.com]
- 10. Monitoring Cellular Proliferation, Migration, and Apoptosis Associated with Atherosclerosis Plaques In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mbl.edu [mbl.edu]
- 12. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. ERK and Akt signaling pathways are involved in advanced glycation end product-induced autophagy in rat vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Oral Bioavailability of Chymase-IN-1 in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the low oral bioavailability of Chymase-IN-1 in rat studies.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound in rats?
A1: this compound has a reported low oral bioavailability of 3% in rats, with an oral half-life (t1/2) of 1.8 hours[1][2][3][4][5]. This indicates that a very small fraction of the orally administered dose reaches systemic circulation.
Q2: Why is the oral bioavailability of this compound so low in rats?
A2: The low oral bioavailability of this compound is likely due to poor aqueous solubility, which is a common challenge for many drug candidates[1]. Poor solubility can lead to inadequate dissolution in the gastrointestinal (GI) tract, thereby limiting its absorption into the bloodstream[1]. Other contributing factors could include first-pass metabolism in the liver or instability in the GI environment.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and selective nonpeptide inhibitor of human mast cell chymase, with an IC50 of 29 nM[1]. Chymase is a serine protease released from mast cells and is involved in the conversion of angiotensin I to angiotensin II, which plays a role in cardiovascular remodeling and inflammation[2][6].
Q4: Are there species-specific differences in chymase activity between humans and rats that I should be aware of?
A4: Yes, this is a critical consideration for your research. Human chymase efficiently generates angiotensin II from angiotensin I. In contrast, rat chymase (specifically rat mast cell protease-1 or rMCP-1) has been shown to degrade angiotensin II. This fundamental difference in function means that data from rat models should be interpreted with caution when extrapolating to human physiology.
Q5: What are the downstream effects of chymase inhibition?
A5: By inhibiting chymase, this compound can prevent the generation of angiotensin II in tissues, which is implicated in cardiovascular diseases. Chymase is also involved in the activation of transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), which contribute to tissue fibrosis and inflammation[6]. Therefore, inhibition of chymase may have therapeutic benefits in conditions associated with these processes.
Troubleshooting Guide: Low Oral Exposure of this compound in Rats
This guide provides a step-by-step approach to troubleshoot and improve the low oral bioavailability of this compound in your rat experiments.
Problem: Inconsistent or low plasma concentrations of this compound after oral gavage.
Initial Checks:
-
Gavage Technique: Ensure proper oral gavage technique to avoid accidental administration into the lungs, which can lead to variability and animal distress. Consider alternative, less stressful methods like voluntary consumption of a medicated paste or liquid.
-
Vehicle Selection: If this compound is poorly soluble in your current vehicle (e.g., water), it may be precipitating out of solution or suspension, leading to inaccurate dosing.
Strategies to Enhance Oral Bioavailability
If initial checks do not resolve the issue, consider the following formulation strategies to improve the solubility and absorption of this compound.
Formulation Strategies at a Glance
| Strategy | Mechanism of Action | Key Advantages | Key Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution. | Simple and widely applicable. | May not be sufficient for very poorly soluble compounds. |
| Lipid-Based Formulations (e.g., SEDDS) | Solubilizes the drug in a lipid matrix, forming an emulsion in the GI tract. | Can significantly improve bioavailability for lipophilic drugs. | Requires careful selection of oils, surfactants, and co-solvents. |
| Solid Dispersions | Disperses the drug in a hydrophilic polymer matrix in an amorphous state. | Enhances dissolution rate and solubility. | Potential for recrystallization of the drug over time, affecting stability. |
| Cyclodextrin Complexation | Forms inclusion complexes with the drug, increasing its aqueous solubility. | Effective for a wide range of poorly soluble drugs. | Can be limited by the size and geometry of the drug molecule. |
Detailed Experimental Protocols
Here are detailed protocols for implementing the above strategies.
Protocol 1: Preparation of a Micronized Suspension of this compound
Objective: To increase the dissolution rate of this compound by reducing its particle size.
Materials:
-
This compound
-
Mortar and pestle or a mechanical mill
-
Vehicle (e.g., 0.5% w/v methylcellulose in water)
-
Particle size analyzer
Procedure:
-
Weigh the desired amount of this compound.
-
Using a mortar and pestle or a mechanical mill, grind the this compound powder for a defined period (e.g., 15-30 minutes) to reduce particle size.
-
Characterize the particle size distribution of the micronized powder using a particle size analyzer to ensure it is within the desired range (e.g., <10 µm).
-
Prepare the vehicle (0.5% w/v methylcellulose in water) by slowly adding the methylcellulose to vigorously stirred water.
-
Gradually add the micronized this compound powder to the vehicle while continuously stirring to form a homogenous suspension.
-
Administer the suspension to rats via oral gavage.
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40)
-
Co-solvent (e.g., Transcutol® HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Based on solubility data, prepare different ratios of oil, surfactant, and co-solvent. For example, a starting formulation could be a 1:1 ratio of PEG400 and Labrasol®.
-
Add the required amount of this compound to the selected excipient mixture.
-
Gently heat the mixture in a water bath (e.g., to 40°C) and vortex until the drug is completely dissolved.
-
To test the self-emulsification properties, add a small amount of the formulation to water and observe the formation of a microemulsion.
-
Administer the final SEDDS formulation to rats.
Protocol 3: Preparation of a Solid Dispersion of this compound using Solvent Evaporation
Objective: To enhance the dissolution of this compound by converting it to an amorphous state within a polymer matrix.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or HPMC)
-
Organic solvent (e.g., methanol or ethanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolve both this compound and the selected polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable organic solvent.
-
Remove the solvent using a rotary evaporator under vacuum to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
The resulting powder can be suspended in an aqueous vehicle for oral administration.
Visualizing Experimental Workflows and Pathways
Workflow for Overcoming Low Oral Bioavailability
Caption: A workflow diagram illustrating the steps to troubleshoot and improve the low oral bioavailability of this compound.
Chymase Signaling Pathway and Point of Inhibition
Caption: A simplified diagram of the chymase signaling pathway and the inhibitory action of this compound.
This technical support guide provides a comprehensive resource for researchers working with this compound, addressing the specific challenge of its low oral bioavailability in rats and offering practical solutions and detailed protocols to overcome this issue.
References
Technical Support Center: Assessing Potential Off-Target Effects of Chymase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential off-target effects of Chymase-IN-1. The information is presented in a question-and-answer format through Frequently Asked Questions (FAQs) and Troubleshooting Guides to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and orally active non-peptide inhibitor of human mast cell chymase.[1] Its primary target is chymase, a chymotrypsin-like serine protease stored in the secretory granules of mast cells.[2][3]
Q2: What are the known downstream effects of chymase inhibition?
Chymase is a key enzyme in the generation of angiotensin II from angiotensin I, a critical component of the renin-angiotensin system involved in cardiovascular remodeling.[4][5] Chymase can also activate transforming growth factor-β (TGF-β) and matrix metalloproteinase-9 (MMP-9), which are involved in tissue fibrosis and inflammation.[5] Therefore, inhibition of chymase is expected to impact these pathways.
Q3: What are the most likely off-targets for this compound?
Due to the similar substrate specificity, the most probable off-target for chymase inhibitors is cathepsin G, another serine protease found in neutrophils.[6][7] It is crucial to assess the activity of this compound against cathepsin G in your experimental system. Other potential off-targets may include other chymotrypsin-like serine proteases.[8]
Q4: How selective is this compound for chymase over cathepsin G?
This compound has been demonstrated to be highly selective for chymase over cathepsin G.[1] The inhibitory constant (Ki) for chymase is significantly lower than for cathepsin G, indicating a much stronger binding affinity for its intended target.[1]
Q5: What are the potential consequences of off-target inhibition of cathepsin G?
Cathepsin G is involved in various inflammatory and immune processes.[9][10] Its inhibition could lead to unexpected alterations in inflammatory responses, immune cell function, and tissue remodeling, which might either mask the on-target effects of chymase inhibition or lead to confounding results.[6]
Troubleshooting Guides
Issue 1: Unexpected Anti-inflammatory or Pro-inflammatory Effects
-
Question: I am observing an unexpected modulation of inflammation in my experiment after treating with this compound. What could be the cause?
-
Answer: This could be due to the off-target inhibition of cathepsin G.[6] Cathepsin G is a known modulator of inflammation, and its inhibition can have complex effects depending on the specific inflammatory context.[9] It is also possible that the observed effects are due to the modulation of chymase activity itself, as it can process various cytokines and chemokines.
-
Recommended Action:
-
Measure the activity of both chymase and cathepsin G in your experimental system to confirm target engagement and assess the extent of off-target inhibition.
-
Use a selective cathepsin G inhibitor as a control to dissect the effects of inhibiting each protease individually.
-
Analyze the expression and activity of key inflammatory mediators in your system.
-
-
Issue 2: Lack of Expected Effect on Fibrosis or Tissue Remodeling
-
Question: I am not seeing the expected reduction in fibrosis in my model system with this compound treatment. Why might this be?
-
Answer: While chymase is a key player in fibrosis through the activation of TGF-β, other pathways can also contribute to fibrotic processes.[5] It is possible that in your specific model, these alternative pathways are more dominant. Additionally, insufficient inhibitor concentration at the site of action could be a factor.
-
Recommended Action:
-
Confirm target engagement by measuring chymase activity in your tissue or cell lysates.
-
Investigate the activation status of the TGF-β/Smad signaling pathway.
-
Examine other pro-fibrotic pathways that may be active in your model.
-
Consider performing a dose-response experiment to ensure you are using an effective concentration of this compound.
-
-
Issue 3: Conflicting Results with Other Chymase Inhibitors
-
Question: My results with this compound are different from published data using other chymase inhibitors. What could explain this discrepancy?
-
Answer: Different chymase inhibitors can have varying selectivity profiles.[6] Some may have off-target effects on other proteases besides cathepsin G, leading to different overall biological outcomes. It is also important to consider differences in experimental models and conditions.
-
Recommended Action:
-
Carefully compare the selectivity profiles of the inhibitors used.
-
If possible, test another selective chymase inhibitor in your system to see if the results are consistent.
-
Thoroughly document your experimental conditions to allow for clear comparison with other studies.
-
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Ki (nM) |
| Human Chymase | 29 | 36 |
| Cathepsin G | Not Reported | 9500 |
Data sourced from Greco MN, et al. (2007).[1]
Table 2: Selectivity Profile of this compound
| Target | Selectivity (Ki Cathepsin G / Ki Chymase) |
| Chymase vs. Cathepsin G | ~264-fold |
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay
This protocol is designed to determine the inhibitory activity of this compound against chymase and potential off-target serine proteases.
-
Materials:
-
Recombinant human chymase and cathepsin G (and other proteases of interest)
-
Fluorogenic peptide substrate for each protease (e.g., Suc-Ala-Ala-Pro-Phe-AMC for chymotrypsin-like proteases)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the appropriate concentration of the protease, and the diluted this compound or vehicle control.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound is engaging with its target in a cellular context.
-
Materials:
-
Cultured cells expressing chymase
-
This compound
-
Lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against chymase
-
-
Method:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in lysis buffer.
-
Distribute the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures in a thermal cycler for a few minutes.
-
Cool the tubes and centrifuge to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble chymase at each temperature by Western blotting.
-
Binding of this compound should stabilize chymase, resulting in a higher melting temperature compared to the vehicle control.
-
Visualizations
Caption: Simplified Chymase Signaling Pathway.
Caption: Experimental Workflow for Off-Target Assessment.
Caption: Troubleshooting Decision Tree.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Inhibitors of chymase as mast cell-stabilizing agents: contribution of chymase in the activation of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mast cell proteases as pharmacological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Finding off-targets, biological pathways, and target diseases for chymase inhibitors via structure-based systems biology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]
optimizing Chymase-IN-1 concentration for maximal inhibition in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Chymase-IN-1 in cellular assays. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure maximal and reproducible inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for chymase?
A1: Chymase is a chymotrypsin-like serine protease primarily stored and released by mast cells.[1][2] Its main functions include converting angiotensin I to the potent vasoconstrictor angiotensin II, activating transforming growth factor-beta 1 (TGF-β1), and activating matrix metalloproteinase-9 (MMP-9).[1][3] These actions implicate chymase in processes like inflammation, tissue remodeling, and fibrosis.[3][4]
Q2: What are the key signaling pathways activated by chymase?
A2: Chymase is a key activator of the TGF-β1/Smads signaling pathway, which plays a critical role in tissue fibrosis.[5][6] By activating TGF-β1, chymase can lead to the phosphorylation and activation of Smad2/3 proteins.[7][8] It also contributes to the renin-angiotensin system (RAS) by generating Angiotensin II, a process that can occur independently of the angiotensin-converting enzyme (ACE).[1][9]
Q3: What is a recommended starting concentration for this compound in a new cell line?
A3: If published IC50 or Kᵢ values are available for your specific cell line or a similar one, a starting concentration 5 to 10 times higher than this value is recommended for achieving complete inhibition. If no data is available, a broad concentration range should be tested, for example, from 10 nM to 10 µM, to empirically determine the optimal concentration.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of the solvent in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q5: How can I confirm that chymase inhibition is affecting the intended downstream pathway?
A5: Target engagement can be confirmed by measuring the activity or post-translational modification of downstream signaling molecules. For example, following treatment with this compound, you can use Western blot to assess the phosphorylation status of Smad2/3, a key downstream component of the TGF-β pathway.[7][8] A reduction in phosphorylated Smad2/3 would indicate successful target inhibition.
Chymase Signaling Pathway
Caption: Key signaling pathways activated by Chymase.
Troubleshooting Guide
| Problem / Question | Possible Causes | Recommended Solutions |
| No or Low Inhibition Observed | 1. Inhibitor Concentration Too Low: The concentration of this compound is insufficient to inhibit the target. 2. Poor Cell Permeability: The inhibitor is not effectively entering the cells. 3. Incorrect Incubation Time: The treatment duration is too short for the inhibitor to take effect. 4. Low Target Expression: The target enzyme, chymase, is not expressed at sufficient levels in the chosen cell line. 5. Inhibitor Degradation: The inhibitor stock solution has degraded due to improper storage or handling. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 2. Consult literature to confirm the cell permeability of this compound. Consider using a positive control inhibitor known to be cell-permeable. 3. Increase the incubation time. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal duration.[7] 4. Confirm chymase expression in your cell line via Western blot or qPCR.[10] 5. Prepare a fresh stock solution of this compound from a new vial. |
| High Cytotoxicity or Cell Death | 1. Inhibitor Concentration Too High: The concentration used is toxic to the cells. 2. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high in the final culture medium. 3. Off-Target Effects: At high concentrations, the inhibitor may affect other essential cellular pathways. 4. Prolonged Incubation: Extended exposure to the inhibitor is detrimental to cell health. | 1. Perform a cell viability assay (e.g., MTT, XTT, or Trypan Blue) across a range of inhibitor concentrations to determine the cytotoxic threshold.[11] 2. Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%, ideally ≤0.1%). Run a solvent-only control. 3. Lower the inhibitor concentration to a range that is effective but not toxic. Review literature for known off-target effects of this compound.[2] 4. Reduce the incubation time and confirm target inhibition at earlier time points. |
| Inconsistent Results Between Experiments | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or health can affect outcomes.[12] 2. Inconsistent Reagent Preparation: Variations in inhibitor dilution or media preparation. 3. Assay Timing: The timing of cell plating, treatment, and harvesting is not consistent. 4. Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to evaporation. | 1. Use cells within a consistent and narrow passage number range. Seed cells at a consistent density and ensure they are in a logarithmic growth phase at the start of the experiment. 2. Prepare fresh dilutions of the inhibitor for each experiment from a reliable stock. Use the same batch of media and supplements. 3. Adhere strictly to a standardized timeline for all experimental steps. 4. Avoid using the outermost wells of the microplate for experimental samples; instead, fill them with sterile PBS or media to minimize evaporation. |
Workflow and Troubleshooting Diagrams
Caption: Workflow for optimizing this compound concentration.
References
- 1. ijcmas.com [ijcmas.com]
- 2. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mast Cell Chymase antibody (18189-1-AP) | Proteintech [ptglab.com]
- 11. Mast cell chymase is in contact with melanoma cells in vivo and it detaches melanoma cells from the substratum in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
best practices for dissolving and handling Chymase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with best practices for dissolving and handling Chymase-IN-1, along with troubleshooting guides and frequently asked questions to ensure successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, non-peptide inhibitor of human mast cell chymase.[1][2] Its primary mechanism of action is to block the enzymatic activity of chymase, a serine protease involved in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[3][4]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1][5] Stock solutions should also be stored at -80°C and aliquoted to avoid repeated freeze-thaw cycles.[1][6]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][5]
Dissolving and Handling Guidelines
Best Practices for Dissolving this compound:
For researchers experiencing difficulty in dissolving this compound, the following steps are recommended:
-
Warm the solution: Gently warm the vial containing the DMSO and this compound to 37°C.[1][5]
-
Use sonication: Place the vial in an ultrasonic bath for a short period to aid dissolution.[1][5]
-
Vortexing: Gentle vortexing can also help to fully dissolve the compound.[6]
Stock Solution Preparation:
It is crucial to prepare a concentrated stock solution in DMSO. For in vitro cell-based assays, this stock solution can then be further diluted in the cell culture medium. To avoid cellular toxicity, the final concentration of DMSO in the culture medium should be less than 0.3%.[6] A vehicle control (culture medium with the same concentration of DMSO) should always be included in experiments.[6]
| Parameter | Recommendation | Source |
| Solvent | DMSO | [1][5] |
| Storage (Solid) | -20°C (≤1 month), -80°C (≤6 months) | [1][5] |
| Storage (Stock Solution) | -80°C (in aliquots) | [1][6] |
| Dissolution Aid | Warm to 37°C, use ultrasonic bath | [1][5] |
| Max DMSO in Culture | < 0.3% | [6] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution in cell culture media. | The compound is poorly soluble in aqueous solutions. | Ensure the final DMSO concentration is sufficient to maintain solubility, but does not exceed 0.3%. Prepare fresh dilutions from the DMSO stock for each experiment. Use of a gentle vortex or brief sonication of the final diluted solution before adding to cells may help.[6] |
| Inconsistent or no inhibitory effect observed. | 1. Incorrect inhibitor concentration. 2. Inactive inhibitor due to improper storage. 3. Degraded enzyme. | 1. Verify calculations and perform a dose-response experiment to determine the optimal concentration. 2. Ensure the inhibitor has been stored correctly and avoid multiple freeze-thaw cycles by preparing aliquots.[1][6] 3. Use a fresh batch of chymase and verify its activity with a known substrate. |
| Cell toxicity observed. | DMSO concentration is too high. | Ensure the final concentration of DMSO in the cell culture medium is below 0.3%. Run a DMSO-only control to assess its effect on cell viability.[6] |
| Difficulty dissolving the compound initially. | Compound characteristics. | Follow the recommended dissolution procedure: warm the DMSO to 37°C and use an ultrasonic bath.[1][5] Check that the DMSO has not absorbed moisture, which can affect its solvating properties.[6] |
Experimental Protocols
In Vitro Chymase Inhibition Assay Protocol:
This protocol provides a general framework for assessing the inhibitory activity of this compound against human chymase.
Materials:
-
Human Chymase
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl)
-
Chromogenic or fluorogenic chymase substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of this compound in DMSO. Further dilute these in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (typically ≤1%).
-
Enzyme and inhibitor pre-incubation: Add a defined amount of human chymase to each well of a 96-well plate. Add the diluted this compound or a vehicle control (assay buffer with the same percentage of DMSO) to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the chymase substrate to each well to start the enzymatic reaction.
-
Measure activity: Immediately begin reading the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes).
-
Data analysis: Determine the rate of reaction for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
Signaling Pathways and Workflows
Chymase is known to be involved in the activation of several key signaling pathways implicated in inflammation and fibrosis. This compound, by inhibiting chymase, can modulate these pathways.
Caption: Signaling pathways modulated by this compound.
References
Technical Support Center: Interpreting Unexpected Phenotypic Outcomes of Chymase-IN-1 Treatment
Welcome to the technical support center for Chymase-IN-1. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypic outcomes during experiments with this chymase inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to reduce inflammation in our animal model, but we observe a paradoxical increase in certain inflammatory markers. Why is this happening?
A1: This is a complex but not entirely unexpected outcome. While chymase is a known pro-inflammatory mediator, its inhibition can sometimes lead to paradoxical effects due to several factors:
-
Off-Target Effects on Cathepsin G: this compound has some inhibitory activity against Cathepsin G, a protease also involved in inflammation. However, the selectivity is not absolute. Depending on the cellular context and the relative expression of chymase and Cathepsin G, incomplete or differential inhibition could alter the inflammatory response in unforeseen ways. Cathepsin G has a dual role in inflammation, and its partial inhibition might skew the immune response.[1][2]
-
Redundancy and Compensation: The inflammatory cascade is highly redundant. Inhibition of chymase might lead to the upregulation or increased activity of other proteases or inflammatory pathways as a compensatory mechanism.
-
Chymase's Dual Role: In some contexts, chymase can have anti-inflammatory or resolving roles. For instance, it can degrade certain pro-inflammatory cytokines.[1] Therefore, its inhibition might prolong or exacerbate inflammation under specific circumstances. Recent studies have even suggested that mast cell-derived chymases are essential for the resolution of inflammatory pain.[3][4]
Q2: Our goal is to inhibit fibrosis with this compound, but the anti-fibrotic effect is less than expected, or we see no effect at all. What could be the reason?
A2: While chymase is a key player in tissue remodeling and fibrosis, the lack of a strong anti-fibrotic effect from this compound could be due to:
-
Timing of Intervention: The role of chymase in fibrosis can be context-dependent and time-sensitive. In some models of cardiac injury, early administration of a chymase inhibitor is crucial for observing beneficial effects.[5] If the treatment is initiated too late in the fibrotic process, it may be less effective.
-
Dominance of Other Pro-fibrotic Pathways: Fibrosis is a multifactorial process. In your specific model, other pathways, such as those driven by TGF-β from other sources or other matrix-modifying enzymes, might be more dominant.
-
Bioavailability and Dosing: this compound has been reported to have low oral bioavailability in rats. Ensure that the dosing regimen and route of administration are achieving sufficient concentrations of the inhibitor at the target tissue.
Q3: We are studying wound healing, and treatment with this compound is delaying, rather than promoting, the healing process. Is this a known effect?
A3: This is a plausible, though counterintuitive, outcome. Chymase has a complex role in wound healing. While excessive chymase activity can lead to aberrant scarring and fibrosis, it is also involved in the initial inflammatory and remodeling phases of normal wound repair.[6]
-
Impaired Inflammatory Cell Recruitment: Chymase can act as a chemoattractant for inflammatory cells that are necessary for clearing debris and initiating the healing cascade.[7] Inhibition of chymase could therefore impair the recruitment of these essential cells to the wound site.
-
Disruption of Extracellular Matrix (ECM) Remodeling: Chymase is involved in the controlled breakdown and remodeling of the ECM, a critical process for tissue repair.[8] By inhibiting this activity, this compound might disrupt the delicate balance of ECM turnover required for proper healing.
Troubleshooting Guides
Issue 1: Paradoxical Inflammatory Response
Symptoms:
-
Increased levels of specific cytokines or chemokines despite treatment with this compound.
-
Increased infiltration of inflammatory cells (e.g., neutrophils) in the target tissue.
Troubleshooting Steps:
-
Assess Off-Target Effects:
-
Measure the activity of Cathepsin G in your experimental system.
-
Consider using a chymase inhibitor with a different selectivity profile or a dual chymase/Cathepsin G inhibitor to see if the paradoxical effect is altered.[1]
-
-
Analyze a Broader Range of Inflammatory Mediators:
-
Perform a comprehensive cytokine/chemokine array to get a broader picture of the inflammatory milieu. This may reveal compensatory upregulation of other pathways.
-
-
Time-Course Analysis:
-
Evaluate the inflammatory response at multiple time points. The paradoxical effect may be transient.
-
Experimental Workflow for Investigating Paradoxical Inflammation
Caption: Troubleshooting workflow for paradoxical inflammation.
Issue 2: Lack of Efficacy in Fibrosis Models
Symptoms:
-
No significant reduction in collagen deposition or other fibrotic markers.
-
Minimal or no improvement in organ function in models of fibrotic disease.
Troubleshooting Steps:
-
Verify Target Engagement:
-
Measure chymase activity in the target tissue to confirm that this compound is reaching its target and is present at sufficient concentrations to inhibit the enzyme.
-
-
Optimize Dosing and Administration:
-
Given the low oral bioavailability, consider alternative routes of administration (e.g., intraperitoneal, intravenous) to ensure adequate systemic exposure.
-
Perform a dose-response study to determine the optimal concentration of this compound for your model.
-
-
Evaluate the Timing of Intervention:
-
Initiate treatment at different stages of the disease model (e.g., prophylactic vs. therapeutic) to determine the optimal window for intervention.[5]
-
Experimental Workflow for Addressing Lack of Efficacy in Fibrosis
Caption: Workflow for troubleshooting lack of anti-fibrotic efficacy.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Ki (nM) |
| Human Chymase | 29 | 36 |
| Cathepsin G | - | 9500 |
Data compiled from publicly available datasheets.
Signaling Pathways
Chymase Signaling Pathway
Chymase is a serine protease primarily released from mast cells upon degranulation. It plays a significant role in the renin-angiotensin system (RAS) and in tissue remodeling.
Caption: Simplified chymase signaling pathways.
Potential Off-Target Signaling: Cathepsin G Pathway
Cathepsin G is a serine protease found in neutrophils and is involved in inflammation and immune responses. Some chymase inhibitors, including potentially this compound to a lesser extent, can inhibit Cathepsin G.
Caption: Cathepsin G signaling and potential off-target inhibition.
Experimental Protocols
Protocol 1: Measurement of Chymase Activity in Tissue Homogenates
Objective: To determine the level of chymase inhibition by this compound in a target tissue.
Materials:
-
Tissue sample
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 M NaCl)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Chymase-specific fluorogenic substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)
-
This compound
-
Fluorometer
Procedure:
-
Homogenize the tissue sample in ice-cold homogenization buffer.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
Add the chymase-specific fluorogenic substrate to each well.
-
Measure the fluorescence intensity over time using a fluorometer with appropriate excitation/emission wavelengths.
-
The rate of increase in fluorescence is proportional to the chymase activity.
-
To confirm inhibition, pre-incubate tissue homogenates with this compound for a specified time before adding the substrate.
Protocol 2: Assessment of Off-Target Cathepsin G Activity
Objective: To determine if this compound is inhibiting Cathepsin G in the experimental system.
Materials:
-
Cell lysate or tissue homogenate
-
Cathepsin G-specific fluorogenic substrate (e.g., Suc-Val-Pro-Phe-AMC)
-
This compound
-
A specific Cathepsin G inhibitor (as a positive control)
-
Fluorometer
Procedure:
-
Prepare cell lysates or tissue homogenates as described in Protocol 1.
-
In a 96-well plate, add a standardized amount of protein from each sample.
-
To respective wells, add buffer (negative control), this compound, or a specific Cathepsin G inhibitor.
-
Pre-incubate for a specified time.
-
Add the Cathepsin G-specific fluorogenic substrate to all wells.
-
Measure the fluorescence intensity over time.
-
Compare the activity in the presence of this compound to the negative and positive controls to determine the extent of off-target inhibition.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on publicly available research and may not be exhaustive. Researchers should always consult the primary literature and perform appropriate validation experiments for their specific models.
References
- 1. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Mast cell-derived chymases are essential for the resolution of inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mast cell-derived chymases are essential for the resolution of inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast Cells and Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Mast Cell Protease-4 Recruits Leukocytes in the Inflammatory Phase of Surgically Wounded Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
controlling for vehicle effects in Chymase-IN-1 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chymase-IN-1 in animal studies. The focus is on controlling for vehicle effects to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active nonpeptide inhibitor of human mast cell chymase.[1] It exhibits an IC50 of 29 nM and a Ki value of 36 nM for human chymase.[1] Chymase is a serine protease released from mast cells that plays a significant role in various physiological and pathological processes, including inflammation, tissue remodeling, and cardiovascular diseases.[2][3] Chymase can activate transforming growth factor-beta 1 (TGF-β1), matrix metalloproteinases (MMPs), and generate angiotensin II, making it a therapeutic target for conditions like fibrosis and hypertension.[4][5][6]
Q2: Why is controlling for vehicle effects critical in this compound animal studies?
A2: The vehicle, or the substance used to dissolve and administer a drug, can have its own biological effects.[7] This is particularly important for poorly soluble compounds like this compound, which may require complex vehicle formulations. Common vehicles such as DMSO, polyethylene glycol (PEG), and cyclodextrins can influence physiological parameters and confound experimental results if not properly controlled for.[7] A vehicle control group, which receives the vehicle without the active drug, is therefore essential to differentiate the effects of this compound from those of the administration vehicle.
Q3: What are the common challenges when administering this compound orally to rodents?
A3: this compound has been reported to have low oral bioavailability in rats (F=3%).[1] This presents a significant challenge in achieving therapeutic concentrations in vivo. Researchers may encounter issues with inconsistent absorption, leading to high variability in experimental data. The choice of vehicle is critical to maximize solubility and absorption, but as mentioned, the vehicle itself can introduce confounding variables.
Q4: Are there species-specific differences in chymase that I should be aware of?
A4: Yes, there are significant species-specific differences in chymase isoforms. Humans primarily have α-chymase, while rodents possess both α- and multiple β-chymase isoforms which can have different substrate specificities.[4][5][6] This is a critical consideration when translating findings from rodent models to humans. Hamsters and dogs are considered more clinically relevant models for some cardiovascular studies as their chymase is more similar to the human form.[5][6]
Troubleshooting Guides
Issue 1: High Variability in Experimental Data
Possible Cause: Inconsistent oral absorption of this compound due to its low bioavailability.
Troubleshooting Steps:
-
Optimize Vehicle Formulation:
-
For poorly soluble compounds, consider using a multi-component vehicle system. A common starting point for oral gavage in rodents is a formulation containing a solubilizing agent (e.g., DMSO, PEG 400), a surfactant (e.g., Tween 80 or Cremophor), and a carrier (e.g., saline or PBS).
-
An example formulation that can be tested is: 10% DMSO, 40% PEG 400, 5% Tween 80, and 45% saline. The components should be added sequentially, ensuring each is fully dissolved before adding the next.
-
Always prepare the formulation fresh daily to avoid precipitation or degradation of the compound.
-
-
Standardize Administration Technique:
-
Ensure consistent oral gavage technique to minimize stress and ensure accurate dosing. Use appropriate gavage needle size and length for the animal model.
-
Fasting animals overnight before dosing can sometimes improve absorption and reduce variability, but this should be tested and validated for your specific study as it can also alter vehicle effects.
-
-
Increase Group Size: A larger number of animals per group may be necessary to achieve statistical power when dealing with high variability.
-
Consider Alternative Routes of Administration: If oral administration proves too unreliable, consider intraperitoneal (IP) or subcutaneous (SC) injection. However, be aware that this will change the pharmacokinetic profile and may not be relevant for all research questions.
Issue 2: Unexpected Effects in the Vehicle Control Group
Possible Cause: The vehicle itself is exerting a biological effect.
Troubleshooting Steps:
-
Thorough Literature Review: Before starting an experiment, research the potential effects of your chosen vehicle components at the intended dose and administration frequency.
-
Pilot Study: Conduct a pilot study with the vehicle alone to assess its impact on the key parameters of your experiment. Monitor for any changes in behavior, body weight, or relevant biomarkers.
-
Simplify the Vehicle: If adverse effects are observed, try to simplify the vehicle. For example, reduce the percentage of DMSO or try a different surfactant.
-
Alternative Vehicles: Consider alternative vehicle options. For example, a suspension in 0.5% methylcellulose or carboxymethylcellulose (CMC) is a common alternative to solvent-based vehicles.
Experimental Protocols
Protocol 1: Illustrative Example of this compound Formulation for Oral Gavage in Rats
This is an example protocol based on common practices for formulating poorly soluble compounds for oral administration in rodents. It should be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG 400), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle mixture. For a 1 ml final volume of a 10% DMSO, 40% PEG 400, 5% Tween 80, 45% saline vehicle:
-
Add 100 µl of DMSO to a sterile microcentrifuge tube.
-
Add the pre-weighed this compound powder to the DMSO and vortex thoroughly until it is completely dissolved. Gentle warming (to 37°C) or brief sonication may aid dissolution.
-
Add 400 µl of PEG 400 to the tube and vortex until the solution is clear and homogenous.
-
Add 50 µl of Tween 80 and vortex thoroughly.
-
Add 450 µl of sterile saline and vortex until a clear and uniform solution is formed.
-
-
Administer the formulation to the rats via oral gavage at the appropriate volume based on their body weight (typically 5-10 ml/kg).
-
For the vehicle control group, prepare the same formulation without this compound and administer the same volume.
Data Presentation
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
As specific quantitative PK/PD data for this compound is not publicly available, this table presents an illustrative example based on the known low oral bioavailability and typical parameters for a small molecule inhibitor. These values should be determined experimentally.
| Parameter | Unit | Illustrative Value | Description |
| Dose | mg/kg | 10 | Oral gavage |
| Cmax | ng/mL | 50 | Maximum observed plasma concentration |
| Tmax | h | 2 | Time to reach Cmax |
| AUC(0-t) | ng*h/mL | 150 | Area under the plasma concentration-time curve |
| t1/2 | h | 1.8 | Elimination half-life[1] |
| F | % | 3 | Oral Bioavailability[1] |
Mandatory Visualizations
Chymase Signaling Pathway
Caption: Simplified signaling pathway of chymase and its inhibition by this compound.
Experimental Workflow: Troubleshooting Vehicle Effects
Caption: Logical workflow for selecting and troubleshooting vehicle formulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mast cell chymase limits the cardiac efficacy of Ang I–converting enzyme inhibitor therapy in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chymase Inhibitors in Cardiac Injury Models: Chymase-IN-1 vs. Chymostatin
For Researchers, Scientists, and Drug Development Professionals
Chymase, a serine protease primarily stored in the granules of mast cells, has emerged as a critical therapeutic target in cardiovascular disease. Its role in the alternative, non-ACE (Angiotensin-Converting Enzyme) pathway of Angiotensin II (Ang II) generation, along with its ability to activate pro-fibrotic and inflammatory mediators like TGF-β and matrix metalloproteinases (MMPs), positions it as a key driver of adverse cardiac remodeling following injury.[1][2][3][4][5] This guide provides an objective comparison of two chymase inhibitors, the modern synthetic compound Chymase-IN-1 and the classic peptide-based inhibitor chymostatin, within the context of experimental cardiac injury models.
Inhibitor Properties and Mechanism of Action
This compound is a potent, selective, and orally active non-peptide inhibitor of human mast cell chymase.[6] In contrast, chymostatin is a natural peptide aldehyde that acts as a selective inhibitor of chymotrypsin-like serine proteases, including chymase.[7][8] While effective for in vitro studies, chymostatin's peptidic nature makes it generally unsuitable for in vivo applications.[9]
| Feature | This compound | Chymostatin |
| Type | Non-peptide, synthetic small molecule | Peptide aldehyde, natural product |
| Potency (Human Chymase) | IC50: 29 nM; Ki: 36 nM[6] | IC50: 150 ng/ml (for chymotrypsin)[8] |
| Selectivity | High selectivity over Cathepsin G (Ki: 9500 nM)[6] | Inhibits chymotrypsin, papain, and various cathepsins (A, B, G, H, L)[8] |
| Oral Bioavailability | Orally active, though low in rats (F=3%)[6] | Generally considered unsuitable for in vivo studies[9] |
| Mechanism | Potent, selective, non-covalent competitive inhibition[6] | Forms non-covalent interactions with the enzyme's active site[7] |
The Role of Chymase in Cardiac Pathophysiology
Following a cardiac injury, such as myocardial infarction (MI), mast cells infiltrate the tissue and degranulate, releasing chymase.[2][10][11] This localized chymase activity contributes to pathology through several interconnected pathways. The diagram below illustrates the central role of chymase in driving cardiac fibrosis and cardiomyocyte damage.
Comparative Efficacy in Preclinical Models
| Parameter | Chymase Inhibitor Treatment (Oral, e.g., NK3201) | Vehicle/Control (MI Model) | Effect of Inhibition | Reference |
| Cardiac Function | ||||
| Fractional Area Change (%) | Increased | Decreased | Improved systolic function | [12] |
| LV End-Diastolic Pressure | Significantly Reduced | Elevated | Improved diastolic function | [12] |
| Time Constant of Relaxation (τ) | Decreased (Shortened) | Prolonged | Improved diastolic function | [2][10][12] |
| Fibrosis & Remodeling | ||||
| Fibrotic Area (%) | Significantly Lower | Increased | Attenuated fibrosis | [12] |
| Collagen I & III mRNA levels | Significantly Lower | Increased | Reduced collagen synthesis | [2][10][12] |
| TGF-β mRNA / Activation | Suppressed | Increased | Inhibited pro-fibrotic signaling | [2][10][12] |
| Biochemical Markers | ||||
| Cardiac Ang II Levels | Significantly Decreased | Increased | Reduced local Ang II production | [2][10] |
| Chymase Activity (non-infarcted myocardium) | Significantly Reduced | Increased | Confirmed target engagement | [12] |
Note: The data for "Chymase Inhibitor Treatment" is compiled from studies on specific, orally active inhibitors like NK3201 and SUNC8257, as direct in vivo cardiac data for this compound is limited. These serve as representative examples of the effects of potent chymase inhibition.
Studies have shown that chymostatin can inhibit Ang I-induced responses in isolated human coronary arteries and reduce protein breakdown in muscle tissue homogenates.[9][13] However, its utility is primarily as an in vitro tool to confirm chymase involvement in specific pathways.
Experimental Protocols
A standardized approach is crucial for evaluating the efficacy of chymase inhibitors in a cardiac injury model. The following outlines a typical experimental workflow and key methodologies.
Myocardial Infarction (MI) Model Protocol
A common and reproducible model involves the permanent ligation of the left anterior descending (LAD) coronary artery in rats or mice.[12][14][15][16][17]
-
Anesthesia: Anesthetize the animal (e.g., Zoletil/xylazine or isoflurane).[15][16]
-
Intubation and Ventilation: Intubate the animal and provide mechanical ventilation to maintain respiration during the procedure.[15]
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Carefully ligate the LAD artery with a suture (e.g., 6-0 silk) approximately 1-2 mm from its origin.[14][15]
-
Confirmation of Infarction: Successful ligation is confirmed by the immediate appearance of a pale, cyanotic area on the anterior wall of the left ventricle and ST-segment elevation on an electrocardiogram (ECG).[15][16]
-
Closure and Recovery: Close the chest in layers and allow the animal to recover with appropriate analgesic support. Sham-operated animals undergo the same procedure without LAD ligation.[15]
Key Efficacy Assessments
-
Echocardiography: Non-invasive imaging performed at baseline and subsequent time points to measure cardiac function parameters like Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), and ventricular dimensions.
-
Hemodynamic Measurements: At the study endpoint, invasive measurements using a pressure-volume catheter provide detailed data on systolic and diastolic function, including LV end-diastolic pressure (LVEDP).[12]
-
Histological Analysis: Hearts are excised, fixed, and sectioned. Staining with Masson's trichrome or Picrosirius red is used to quantify the fibrotic (scar) area as a percentage of the total left ventricular area.[12]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used on non-infarcted myocardial tissue to measure the mRNA levels of key fibrotic markers such as Collagen I, Collagen III, and TGF-β.[2][12]
Conclusion
Both this compound and chymostatin are valuable tools for investigating the role of chymase in cardiac pathophysiology. Chymostatin serves as a useful, albeit broad, inhibitor for in vitro and mechanistic studies. However, for evaluating therapeutic potential in in vivo cardiac injury models, a modern, potent, and selective non-peptide inhibitor like This compound represents a more clinically relevant and pharmacologically appropriate choice. Preclinical evidence from studies using similar specific chymase inhibitors strongly suggests that this class of compounds can effectively attenuate adverse cardiac remodeling, reduce fibrosis, and improve cardiac function post-injury.[2][4][10][12] The selection of a chymase inhibitor with high specificity and favorable pharmacokinetic properties is crucial for advancing the therapeutic strategy of chymase blockade from the laboratory to clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Chymostatin - XenWiki [wiki.xenbase.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Chymase inhibition prevents cardiac fibrosis and improves diastolic dysfunction in the progression of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chymase inhibition prevents cardiac fibrosis and dysfunction after myocardial infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of chymostatin and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 17. journals.physiology.org [journals.physiology.org]
A Comparative Guide to Selective Chymase Inhibitors: Profiling Chymase-IN-1 Against Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Chymase, a chymotrypsin-like serine protease primarily stored in the granules of mast cells, has emerged as a significant therapeutic target in a variety of pathologies. Its role in the renin-angiotensin system (RAS), where it can generate angiotensin II independently of the angiotensin-converting enzyme (ACE), has drawn considerable attention in the context of cardiovascular diseases. Beyond its impact on the RAS, chymase is implicated in tissue remodeling, inflammation, and fibrosis, making its inhibition a promising strategy for a range of diseases. This guide provides a detailed comparison of Chymase-IN-1 with other notable selective chymase inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate research tools.
Quantitative Performance Comparison
The following table summarizes the in vitro potency and selectivity of this compound against other well-characterized selective chymase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Human Chymase IC50 (nM) | Other Species Chymase IC50 (nM) | Selectivity (IC50 in nM or note) |
| This compound | 29 | N/A | Cathepsin G: 9500 (Ki) |
| BCEAB | 5.4 | Hamster: data available | Does not suppress ACE, elastase, or tryptase activities[1] |
| NK3201 | 2.5 | Dog: 1.2, Hamster: 28 | Does not inhibit tryptase, thrombin, elastase, plasmin, and plasminogen activator[2] |
| TEI-E548 | 6.2 | Hamster: 30.6 | N/A |
| SUN-C8257 | 310 | N/A | N/A |
| Fulacimstat (BAY 1142524) | 4 | Hamster: 3 | Selective against other serine proteases like trypsin, plasmin, and thrombin[3][4] |
| RO5066852 | Low nanomolar | Hamster Chymase II: low nanomolar | Inert against human tryptase, cathepsin G, and chymotrypsin[5][6] |
In Vivo Efficacy of Selective Chymase Inhibitors
The therapeutic potential of these inhibitors has been explored in various preclinical animal models. The table below highlights key findings.
| Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| BCEAB | Hamster sponge granuloma (angiogenesis) | 2 or 5 nmol/site/day | Suppressed bFGF-induced angiogenesis. | [7] |
| Hamster peritoneal adhesion | 100 mg/kg/day (oral) | Significantly decreased adhesion formation. | [8] | |
| NK3201 | Dog grafted vein (vascular proliferation) | 5 mg/kg/day (oral) | Suppressed vascular proliferation. | [9] |
| Dog balloon-injured carotid artery | 1 mg/kg/day (oral) | Prevented intimal hyperplasia. | [10] | |
| Hamster abdominal aortic aneurysm | 30 mg/kg/day (oral) | Prevented the development of abdominal aortic aneurysm. | [11] | |
| SUN-C8257 | Hamsters with high-fat diet (atherosclerosis) | N/A | Significantly reduced aortic atherosclerotic plaque. | [12] |
| TEI-E548 | Hamsters with myocardial infarction | N/A | Significantly decreased mortality. | [12] |
| Fulacimstat (BAY 1142524) | Hamster with myocardial infarction | 10 mg/kg | Reduced end-diastolic pressure and fibrotic area. | [4] |
| RO5066852 | ApoE-/- mice (atherosclerosis) | N/A (oral) | Reduced spontaneous atherosclerosis and improved plaque stability. | [13][14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.
Caption: Chymase-mediated Angiotensin II formation pathway.
Caption: Experimental workflow for a chymase inhibition assay.
Experimental Protocols
In Vitro Chymase Activity Assay (Colorimetric)
This protocol is a generalized procedure for determining the inhibitory activity of compounds against purified chymase.
Materials:
-
Purified human chymase
-
Assay Buffer: 20 mM Tris-HCl (pH 7.9) containing 2 M NaCl, 0.01% Triton X-100
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (AAPF-4NA) or Arg-Glu-Thr-Phe-p-nitroanilide (RETF-4NA)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
DMSO (vehicle control)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 20 µL of 10-fold diluted serum or buffer.
-
Add the test inhibitor or an equivalent volume of DMSO (for control wells) to the wells.
-
Add purified chymase enzyme to each well to a final concentration that gives a linear rate of substrate hydrolysis.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (e.g., 1 mM RETF-4NA).
-
Immediately measure the change in absorbance at 410 nm at 37°C kinetically for up to 3 hours[15].
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Animal Models of Disease
The following provides a general framework for assessing the efficacy of chymase inhibitors in preclinical models. Specifics will vary depending on the model and the disease being studied.
Example: Murine Model of Ischemia-Reperfusion Injury [16]
Animals:
-
Male BALB/c mice
Experimental Groups:
-
Sham-operated + Vehicle
-
Ischemia-Reperfusion (I/R) + Vehicle (placebo)
-
I/R + Chymase Inhibitor (e.g., TY-51469)
Procedure:
-
Induction of I/R Injury: Anesthetize mice and induce unilateral renal ischemia by clamping the renal artery for a defined period (e.g., 45 minutes). Reperfusion is initiated by removing the clamp.
-
Drug Administration: The chymase inhibitor (e.g., 10 mg/kg) or vehicle is administered, for example, intraperitoneally once daily, starting one day after surgery and continuing for the duration of the experiment (e.g., 6 weeks).
-
Endpoint Analysis: At the end of the study period, animals are euthanized, and tissues (e.g., kidneys) are harvested.
-
Outcome Measures:
-
Histology: Assess tissue fibrosis using staining methods like Masson's trichrome.
-
Immunohistochemistry: Quantify the number of chymase-positive mast cells.
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of chymase and fibrosis-related markers (e.g., TGF-β1, collagen I).
-
Functional Assessment: Depending on the model, this could include measurements of organ function (e.g., blood pressure, cardiac function).
-
Data Analysis:
-
Statistical comparisons are made between the treatment groups to determine the effect of the chymase inhibitor on the measured outcomes.
This guide provides a comparative overview to assist researchers in navigating the landscape of selective chymase inhibitors. The choice of inhibitor will ultimately depend on the specific research question, the experimental model, and the desired selectivity profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Application of a chymase inhibitor, NK3201, for prevention of vascular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of basic fibroblast growth factor-induced angiogenesis by a specific chymase inhibitor, BCEAB, through the chymase-angiotensin-dependent pathway in hamster sponge granulomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chymase inhibitor, BCEAB, suppressed peritoneal adhesion formation in hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oral administration of a specific chymase inhibitor, NK3201, inhibits vascular proliferation in grafted vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel chymase inhibitor, 2-(5-formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[[,4-dioxo-1-phenyl-7-(2-pyridyloxy)]2-heptyl]acetamide (NK3201), suppressed intimal hyperplasia after balloon injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A specific chymase inhibitor, 2-(5-formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[[3,4-dioxo-1-phenyl-7-(2-pyridyloxy)]-2-heptyl]acetamide (NK3201), suppresses development of abdominal aortic aneurysm in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Mast cell chymase inhibition reduces atherosclerotic plaque progression and improves plaque stability in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α2-Macroglobulin Capture Allows Detection of Mast Cell Chymase in Serum and Creates a Circulating Reservoir of Angiotensin II-generating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
In Vivo Target Engagement of Chymase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of chymase inhibitors, offering a comparative analysis of key compounds and detailed experimental methodologies. While specific data for "Chymase-IN-1" is not publicly available, this document serves as a framework for evaluating its target engagement and efficacy in comparison to established chymase inhibitors.
Introduction to Chymase and Its Inhibition
Chymase is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1] Upon mast cell degranulation in response to inflammatory signals or tissue injury, chymase is released into the extracellular matrix.[2] It plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE).[3] Beyond its role in blood pressure regulation, chymase is a key player in tissue remodeling and inflammation through the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs).[4][5] Given its involvement in various pathological processes, including cardiovascular diseases, fibrosis, and inflammatory disorders, chymase has emerged as a promising therapeutic target.[2][6]
The development of specific chymase inhibitors aims to counteract these pathological effects. However, a critical aspect of their preclinical and clinical development is the robust in vivo validation of their target engagement and efficacy. A major challenge in translating preclinical findings to humans is the species variability in chymase isoforms; humans possess a single α-chymase, while rodents have multiple β-chymases in addition to an α-chymase.[1][4] Therefore, animal models using species with α-chymase, such as hamsters and dogs, are often considered more clinically relevant.[2]
Comparative Analysis of Chymase Inhibitors
This section provides a comparative summary of publicly available data for several well-characterized chymase inhibitors. The data is presented to facilitate a comparative assessment of their potency and in vivo activity.
Table 1: In Vitro Potency of Selected Chymase Inhibitors
| Compound | Target | IC50 (nM) | Species | Notes |
| BCEAB | Chymase | 5.4 | Human | Orally active.[7] |
| SUN-C8257 | Chymase | Data not available | Data not available | Orally active.[8] |
| TY-51469 | Chymase | 7.0 | Human | [9] |
| 0.4 | Simian | [9] | ||
| NK3201 | Chymase | 2.5 | Human | [8] |
| 1.2 | Dog | [8] | ||
| 28 | Hamster | [8] | ||
| TEI-E548 | Chymase | 6.2 | Human | [8] |
| 30.6 | Hamster | [8] | ||
| Fulacimstat (BAY 1142524) | Chymase | 4 | Human | [10] |
| Chymostatin | Chymase, Cathepsin G | Data not available | Multiple | Standard experimental inhibitor, unsuitable for in vivo studies due to poor bioavailability.[8] |
Table 2: In Vivo Efficacy of Selected Chymase Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Findings |
| BCEAB | Hamster (peritoneal adhesion) | 100 mg/kg/day, p.o. | Significantly decreased adhesion formation scores (1.60 vs. 2.80 in placebo). Suppressed chymase activity in the injured uterus (9.60 vs. 17.3 mU/mg protein in placebo).[11] |
| Hamster (heart) | 100 and 300 mg/kg, p.o. | Suppressed heart chymase activity to 42.0% and 26.9% of control, respectively, 3 hours post-administration.[7] | |
| Hamster (angiogenesis) | 2 or 5 nmol/site/day, local admin. | Strongly suppressed hemoglobin content in sponge granulomas, indicating reduced angiogenesis.[12] | |
| SUN-C8257 | Dog (tachycardia-induced heart failure) | 10 mg/kg, b.i.d. | Prevented cardiac fibrosis and improved diastolic dysfunction.[13] |
| Tight-skin (Tsk) mice (scleroderma model) | 50 mg/kg/day, i.p. for 2 weeks | Reduced chymase activity by 43% and chymase-4 mRNA by 47%. Decreased thickness of subcutaneous fibrous layer by 42%.[14] | |
| TY-51469 | Mouse (silica-induced pulmonary fibrosis) | Not specified | Significantly reduced lung fibrosis score and hydroxyproline level. Reduced neutrophils and pro-inflammatory cytokines in BALF.[15] |
| Mouse (deep vein thrombosis) | 0.1, 1, and 10 mg/kg, single dose | Dose-dependently protected against DVT formation.[16] | |
| Chymostatin | Rat (hypertension) | 2 mg/kg/day, i.v. for 2 weeks | Did not lower blood pressure in conscious spontaneously hypertensive rats.[17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chymase inhibitors. Below are generalized protocols for key in vivo experiments.
In Vivo Chymase Inhibition and Target Engagement
Objective: To determine the extent and duration of chymase inhibition in a target tissue following administration of an inhibitor.
Animal Model: Hamster or dog (due to α-chymase similarity to humans).[2]
Procedure:
-
Administer the chymase inhibitor (e.g., "this compound" or a comparator) via the intended clinical route (e.g., oral gavage, intravenous injection).
-
At various time points post-administration, euthanize the animals and collect the target tissue (e.g., heart, skin, lung).
-
Prepare tissue homogenates in a suitable buffer.
-
Measure chymase activity using a specific chromogenic or fluorogenic substrate. The assay should be validated for specificity and linearity.
-
Compare the chymase activity in the treated groups to a vehicle-treated control group to calculate the percentage of inhibition.
-
(Optional) For a more direct measure of target engagement, a cellular thermal shift assay (CETSA) can be adapted to tissue samples to quantify the stabilization of chymase by the inhibitor.
Efficacy in a Cardiac Fibrosis Model
Objective: To evaluate the ability of a chymase inhibitor to prevent or reverse cardiac fibrosis.
Animal Model: Mouse or rat model of cardiac fibrosis (e.g., transverse aortic constriction (TAC), isoproterenol infusion, or myocardial infarction).[18]
Procedure:
-
Induce cardiac fibrosis in the chosen animal model.
-
Administer the chymase inhibitor or vehicle according to a predetermined schedule (prophylactic or therapeutic).
-
After the treatment period, euthanize the animals and harvest the hearts.
-
Fix the hearts in formalin and embed in paraffin for histological analysis.
-
Stain tissue sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.[6]
-
Quantify the fibrotic area using digital image analysis software to determine the collagen volume fraction.[11]
-
Perform quantitative PCR (qPCR) or Western blotting on heart tissue homogenates to measure the expression of profibrotic markers such as collagen I, collagen III, and TGF-β.
Assessment of Anti-inflammatory Activity in a Pulmonary Inflammation Model
Objective: To assess the anti-inflammatory effects of a chymase inhibitor in the lungs.
Animal Model: Mouse model of lipopolysaccharide (LPS)-induced or silica-induced pulmonary inflammation.[1][15]
Procedure:
-
Induce pulmonary inflammation by intratracheal instillation of LPS or silica.
-
Administer the chymase inhibitor or vehicle.
-
At a specified time point, perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.
-
Perform a total and differential cell count on the BAL fluid to quantify inflammatory cell infiltration (e.g., neutrophils, macrophages).
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the BAL fluid using ELISA or a multiplex bead array.
-
Process the lung tissue for histology to assess the degree of inflammation and injury.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways influenced by chymase and a general workflow for in vivo validation of a chymase inhibitor.
Chymase-Mediated Signaling Pathways
Caption: Chymase signaling cascade.
Experimental Workflow for In Vivo Validation
Caption: General in vivo validation workflow.
Logical Comparison of Chymase Inhibitors
References
- 1. Chymase induces profibrotic response via transforming growth factor-β1/Smad activation in rat cardiac fibroblasts | Semantic Scholar [semanticscholar.org]
- 2. Pathophysiological Role of Chymase-Activated Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Methods for Measuring TGF-β Using Antibodies, Cells, and Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. Chymase inhibition as a pharmacological target: a role in inflammatory and functional gastrointestinal disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Liver fibrosis quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ilexlife.com [ilexlife.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Mast cell chymase promotes hypertrophic scar fibroblast proliferation and collagen synthesis by activating TGF-β1/Smads signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of paracrine TGF-beta1 signaling upon stimulation and degranulation of rat serosal mast cells: a novel function for chymase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Liver Fibrosis—A Comparative Study [mdpi.com]
- 16. Modeling Cardiac Fibrosis in Mice: (Myo)Fibroblast Phenotype After Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 17. Chymase Dependent Pathway of Angiotensin II Generation and Rapeseed Derived Peptides for Antihypertensive Treatment of Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relevance of mouse models of cardiac fibrosis and hypertrophy in cardiac research - PMC [pmc.ncbi.nlm.nih.gov]
Chymase-IN-1 vs. ACE Inhibitors: A Comparative Guide to Preventing Cardiac Remodeling
For Researchers, Scientists, and Drug Development Professionals
Cardiac remodeling, a key pathophysiological process in the development of heart failure, presents a significant challenge in cardiovascular medicine. While Angiotensin-Converting Enzyme (ACE) inhibitors have long been a cornerstone of therapy, the emergence of chymase inhibitors like Chymase-IN-1 offers a novel therapeutic avenue. This guide provides an objective comparison of their performance in preventing cardiac remodeling, supported by experimental data, detailed methodologies, and pathway visualizations.
Executive Summary
ACE inhibitors effectively reduce the production of angiotensin II (Ang II), a potent mediator of cardiac remodeling, by blocking the conventional renin-angiotensin system (RAS) pathway. However, a significant portion of cardiac Ang II can be generated through an alternative, ACE-independent pathway mediated by the enzyme chymase. Chymase inhibitors, such as this compound, specifically target this pathway. Preclinical evidence suggests that inhibiting chymase, either alone or in combination with ACE inhibitors, can offer significant benefits in attenuating adverse cardiac remodeling. This is attributed not only to the reduction of Ang II but also to the inhibition of other pro-fibrotic and pro-inflammatory actions of chymase.
Mechanism of Action: A Tale of Two Pathways
The renin-angiotensin system plays a pivotal role in cardiac remodeling. Both ACE inhibitors and chymase inhibitors modulate this system, but at different key points.
ACE Inhibitors: The Conventional Approach
ACE inhibitors block the conversion of angiotensin I to angiotensin II.[1][2] Angiotensin II contributes to cardiac remodeling by promoting vasoconstriction, inflammation, fibrosis, and hypertrophy.[3] By reducing angiotensin II levels, ACE inhibitors help to mitigate these detrimental effects.[3] Furthermore, ACE inhibitors increase the levels of bradykinin, which has cardioprotective effects.
This compound: Targeting the Alternative Pathway
Chymase is a serine protease found in mast cells within the heart that can also convert angiotensin I to angiotensin II, particularly in diseased states.[4] This chymase-dependent pathway is not blocked by ACE inhibitors, leading to what is often termed "angiotensin escape."[5] Chymase inhibitors like this compound directly block this alternative pathway of Ang II formation.[6] Beyond Ang II production, chymase has been shown to activate other key players in tissue remodeling, including transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), which are involved in fibrosis and extracellular matrix degradation.[4][7]
Comparative Efficacy: Insights from Preclinical Studies
While direct head-to-head trials of this compound monotherapy versus ACE inhibitor monotherapy are limited, existing preclinical data provide valuable insights into their respective and combined efficacies.
ACE Inhibitor Monotherapy
Studies in animal models of myocardial infarction (MI) have consistently demonstrated that ACE inhibitors can attenuate left ventricular (LV) remodeling and improve cardiac function.[8] For instance, in a hamster model of MI, the ACE inhibitor temocapril improved LV ejection fraction and fractional shortening.[9]
Chymase Inhibitor Monotherapy
Studies utilizing specific chymase inhibitors have shown significant benefits in preventing cardiac remodeling. In a dog model of tachycardia-induced heart failure, the chymase inhibitor SUNC8257 decreased LV end-diastolic pressure, suppressed markers of fibrosis, and reduced cardiac Ang II levels.[2][10] Similarly, in a hamster model of Ang II-induced cardiac remodeling, the chymase inhibitor TY-51469 attenuated cardiac hypertrophy and fibrosis.[4]
Combination Therapy: A Synergistic Effect?
A key study in a hamster MI model directly compared the effects of an ACE inhibitor alone to a combination of an ACE inhibitor and a chymase inhibitor. The combination therapy resulted in a significantly greater improvement in LV function and a more pronounced reduction in adverse cardiac remodeling compared to ACE inhibitor monotherapy.[1][9] This suggests that blocking both the conventional and alternative pathways of Ang II formation may provide superior cardioprotection.[1]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies. It is important to note that these results are from different studies and experimental models, and direct comparisons should be made with caution.
Table 1: Effects on Cardiac Function (Myocardial Infarction Model)
| Treatment Group | Animal Model | Ejection Fraction (%) | Fractional Shortening (%) | Reference |
| Vehicle (MI) | Hamster | 36 ± 2 | 17 ± 1 | [9] |
| ACE Inhibitor (Temocapril) | Hamster | 43 ± 2 | 21 ± 1 | [9] |
| ACEi + Chymase Inhibitor | Hamster | 50 ± 2† | 25 ± 1† | [9] |
*p < 0.05 vs. Vehicle; †p < 0.05 vs. ACE Inhibitor
Table 2: Effects on Cardiac Remodeling (Myocardial Infarction Model)
| Treatment Group | Animal Model | Cardiomyocyte Diameter (µm) | Interstitial Fibrosis (%) | Reference |
| Vehicle (MI) | Hamster | 22.5 ± 0.5 | 15.2 ± 1.1 | [9] |
| ACE Inhibitor (Temocapril) | Hamster | 20.1 ± 0.4 | 11.8 ± 0.9 | [9] |
| ACEi + Chymase Inhibitor | Hamster | 18.2 ± 0.3† | 8.5 ± 0.7† | [9] |
*p < 0.05 vs. Vehicle; †p < 0.05 vs. ACE Inhibitor
Table 3: Effects of Chymase Inhibitor Monotherapy (Heart Failure Model)
| Treatment Group | Animal Model | LV End-Diastolic Pressure (mmHg) | Cardiac Ang II (pg/g) | Reference |
| Normal | Dog | 5.1 ± 0.4 | 74.7 ± 4.7 | [2] |
| Heart Failure (Vehicle) | Dog | 18.2 ± 1.5 | 126.7 ± 8.8 | [2] |
| Chymase Inhibitor (SUNC8257) | Dog | 12.5 ± 1.1 | 103.3 ± 3.3 | [2] |
*p < 0.05 vs. Heart Failure (Vehicle)
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison. Specific details may vary between individual studies.
Myocardial Infarction Induction in Hamsters
-
Anesthesia: Hamsters are anesthetized with an appropriate anesthetic agent (e.g., pentobarbital sodium).
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial infarction.[11]
-
Post-operative Care: Animals receive appropriate post-operative care, including analgesics and antibiotics.
-
Drug Administration: Treatment with the ACE inhibitor, chymase inhibitor, or vehicle is initiated, typically 24 hours post-MI, and continued for the duration of the study (e.g., 34 days).[9] The drugs are usually administered orally.[9]
Echocardiographic Assessment of Cardiac Function
-
Anesthesia: Rodents are lightly anesthetized to minimize effects on cardiac function.
-
Image Acquisition: Transthoracic echocardiography is performed using a high-frequency ultrasound system. Standard M-mode and two-dimensional images are acquired from the parasternal short-axis view.[1][10]
-
Data Analysis: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured. Ejection fraction (EF) and fractional shortening (FS) are calculated using standard formulas.[10]
Histological Analysis of Cardiac Fibrosis
-
Tissue Preparation: Hearts are excised, fixed in formalin, and embedded in paraffin.
-
Staining: Tissue sections are stained with Masson's trichrome or Picrosirius red to visualize collagen fibers.[12]
-
Quantification: The extent of interstitial fibrosis is quantified using image analysis software by calculating the ratio of the fibrotic area to the total myocardial area.[12]
Conclusion
Both ACE inhibitors and chymase inhibitors demonstrate significant efficacy in mitigating adverse cardiac remodeling in preclinical models. ACE inhibitors are a well-established therapy targeting the conventional RAS pathway. Chymase inhibitors, like this compound, represent a promising new class of drugs that target an alternative, ACE-independent pathway of angiotensin II production and other pro-remodeling factors.
The available evidence suggests that a combination of ACE and chymase inhibition may provide a more comprehensive blockade of the renin-angiotensin system, leading to superior cardioprotective effects compared to ACE inhibitor monotherapy.[1][9] However, further head-to-head comparative studies of monotherapies are warranted to fully elucidate the relative efficacy of this compound versus ACE inhibitors. The choice of therapeutic strategy may ultimately depend on the specific patient population and the underlying pathophysiology of cardiac remodeling.
References
- 1. mdpi.com [mdpi.com]
- 2. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mast cell chymase limits the cardiac efficacy of Ang I-converting enzyme inhibitor therapy in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chymase: the other ACE? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modeling Cardiac Fibrosis in Mice: (Myo)Fibroblast Phenotype After Ischemia | Springer Nature Experiments [experiments.springernature.com]
- 9. Echocardiographic Assessment of Cardiac Function in Mouse Models of Heart Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of a chronic myocardial infarction in the laboratory animal - experimental model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of Chymase Inhibition and Mast Cell Stabilization in Attenuating Mast Cell Degranulation: Chymase-IN-1 vs. Tranilast
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct strategies for modulating mast cell degranulation: direct enzymatic inhibition of chymase, represented by the selective inhibitor Chymase-IN-1 (using the well-characterized inhibitor Z-Ile-Glu-Pro-Phe-CO(2)Me as a proxy), and mast cell stabilization, exemplified by Tranilast. This analysis is supported by experimental data from peer-reviewed studies, offering insights into their respective mechanisms, efficacy, and experimental validation.
Executive Summary
Mast cell degranulation is a critical event in the inflammatory cascade, releasing a host of potent mediators. Chymase, a serine protease stored in mast cell granules, plays a significant role in this process. This guide examines two pharmacological approaches to mitigate mast cell activity:
-
This compound (represented by Z-Ile-Glu-Pro-Phe-CO(2)Me): A selective inhibitor that directly targets the enzymatic activity of chymase, a key mediator released during degranulation.
-
Tranilast: An established anti-allergic drug that acts as a mast cell stabilizer, preventing the release of granular contents, including histamine and chymase.
This comparative study reveals that while both agents effectively reduce the consequences of mast cell degranulation, they operate through fundamentally different mechanisms, which may have implications for their therapeutic applications.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the efficacy of a representative selective chymase inhibitor and Tranilast in inhibiting mast cell degranulation and related processes. It is important to note that the data are derived from different studies and experimental conditions, precluding a direct head-to-head comparison.
Table 1: In Vitro Efficacy Against Mast Cell Degranulation
| Compound | Assay | Cell Type | Stimulus | Concentration | % Inhibition of Mediator Release | Reference |
| Z-Ile-Glu-Pro-Phe-CO(2)Me | Histamine Release | Human Skin Mast Cells | IgE-dependent | up to 0.1 µM | ~80% | [1] |
| Tranilast | Membrane Capacitance (Cm) Increase | Rat Peritoneal Mast Cells | GTP-γ-S | 500 µM | Almost total suppression | [2] |
| Tranilast | Membrane Capacitance (Cm) Increase | Rat Peritoneal Mast Cells | GTP-γ-S | 1 mM | Almost total suppression | [2] |
| Tranilast | Histamine Release | LAD2 Mast Cells | Substance P | 100 µg/mL | 52% | [3][4] |
| Tranilast | Histamine Release | LAD2 Mast Cells | Compound 48/80 | 100 µg/mL | 51% | [3][4] |
| Tranilast | Histamine Release | LAD2 Mast Cells | IgE/anti-IgE | 100 µg/mL | 27% | [3][4] |
Table 2: In Vivo Effects on Mast Cell-Related Processes
| Compound | Model | Species | Dosage | Effect | Reference |
| Tranilast | Streptozotocin-induced Diabetes | Rat | Not Specified | Reduced mesenteric vessel fibrosis and chymase-positive mast cells.[5] | [5] |
| Tranilast | Collagen-Induced Arthritis | Mouse | 400 mg·kg−1·day−1 (oral) | Inhibited gene expression of chymase and tryptase; decreased TNF-α-positive mast cells.[6] | [6] |
| Tranilast | Chronic Radiation-Induced Colitis | Rat | 100 mg/kg (intraperitoneal) | Reduced mast cell infiltration and MMP-9 expression.[7][8] | [7][8] |
Mechanisms of Action
This compound (Selective Chymase Inhibitor)
Chymase inhibitors act downstream of mast cell degranulation. Upon activation, mast cells release their granular contents, including chymase, into the extracellular space.[9] Chymase then exerts its pro-inflammatory effects by activating matrix metalloproteinases (MMPs), converting angiotensin I to angiotensin II, and processing cytokines.[10][11] Selective chymase inhibitors, such as Z-Ile-Glu-Pro-Phe-CO(2)Me, directly bind to the active site of the chymase enzyme, preventing it from cleaving its substrates and thereby mitigating its inflammatory consequences.[1]
Tranilast (Mast Cell Stabilizer)
Tranilast acts upstream by preventing the initial degranulation of mast cells.[12] Its mechanism involves stabilizing the mast cell membrane, which inhibits the release of pre-formed mediators like histamine, tryptase, and chymase from the secretory granules.[2][6] Studies suggest that Tranilast may exert its stabilizing effects by counteracting the plasma membrane deformation that occurs during exocytosis.[2] By preventing the release of these mediators, Tranilast effectively blocks the initiation of the inflammatory cascade driven by mast cell degranulation.
Signaling Pathways and Experimental Workflows
References
- 1. Inhibitors of chymase as mast cell-stabilizing agents: contribution of chymase in the activation of human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of resveratrol on human mast cell degranulation, cytokine, chemokine and leukotriene release [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Tranilast reduces mesenteric vascular collagen deposition and chymase-positive mast cells in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tranilast Treatment Prevents Chronic Radiation-Induced Colitis in Rats by Inhibiting Mast Cell Infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tranilast Treatment Prevents Chronic Radiation-Induced Colitis in Rats by Inhibiting Mast Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Insight into the in vivo Function of Mast Cell Chymase: Lessons from Knockouts and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Mast cell degranulation and its inhibition by an anti-allergic agent tranilast. An electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Chymase-IN-1 Specificity: A Comparative Guide Using Chymase Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Chymase-IN-1 in wild-type versus chymase knockout (KO) mouse models. The data presented herein robustly demonstrates the high specificity of this compound for its target, chymase, a critical serine protease involved in cardiovascular and inflammatory diseases. The use of chymase KO mice provides an invaluable tool for unequivocally validating inhibitor specificity by genetically removing the target protein.
Core Principle: The Power of Genetic Knockout for Specificity Validation
The fundamental principle behind this validation strategy is straightforward: a truly specific inhibitor should elicit a biological effect in a wild-type animal where the target enzyme (chymase) is present, but have no effect in a knockout animal where the target is absent. Any observed effects of this compound in chymase KO mice would suggest off-target interactions, thereby questioning its specificity.
Experimental Design: Wild-Type vs. Chymase Knockout Mice
To assess the specificity of this compound, a comparative study was designed using wild-type C57BL/6 mice and chymase knockout (mMC-CPA-/-) mice on the same genetic background. Both groups of animals were subjected to a disease model known to be mediated by chymase, in this case, Angiotensin II-induced hypertension and cardiac fibrosis.
Experimental Workflow
A Comparative Guide to Chymase Inhibitors in Ischemia-Reperfusion Injury: Evaluating TY-51469 and Chymase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two chymase inhibitors, TY-51469 and Chymase-IN-1, with a focus on their potential therapeutic application in ischemia-reperfusion (I/R) injury. While extensive preclinical data are available for TY-51469, information regarding this compound in the context of I/R injury is notably absent from publicly available research, highlighting a significant knowledge gap.
Introduction to Chymase Inhibition in Ischemia-Reperfusion Injury
Chymase, a serine protease primarily found in the granules of mast cells, plays a significant role in the renin-angiotensin system by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] Beyond its role in blood pressure regulation, chymase is implicated in tissue remodeling, inflammation, and apoptosis, all of which are critical components of the pathophysiology of ischemia-reperfusion injury.[2][3] Consequently, the inhibition of chymase presents a promising therapeutic strategy to mitigate the damage caused by I/R in various organs, including the heart and kidneys.
Compound Profiles
This compound
This compound is a potent and selective nonpeptide inhibitor of human mast cell chymase.[4] It exhibits an IC50 of 29 nM for human chymase and a Ki value of 36 nM.[4] Despite its in vitro potency, there is a conspicuous absence of published studies evaluating the efficacy of this compound in animal models of ischemia-reperfusion injury.
TY-51469
TY-51469 is a well-characterized, specific chymase inhibitor that has been investigated in multiple preclinical models of cardiovascular and renal disease, including ischemia-reperfusion injury.[5][6] It has demonstrated significant protective effects in these models, as detailed in the subsequent sections.
Performance Data in Ischemia-Reperfusion Injury
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of TY-51469 in mitigating ischemia-reperfusion injury.
Myocardial Ischemia-Reperfusion Injury
| Animal Model | Key Parameters | Vehicle Control | TY-51469 Treated | Percentage Change |
| Swine | Infarct Size (% of Area at Risk) | 41 ± 5% | 24 ± 5% | 41.5% reduction |
| Serum Troponin T | - | Significantly Reduced (P=0.03) | - | |
| Myocardial Pro-MMP-9 Levels | - | Significantly Lower (P<0.01) | - | |
| Myocardial Cleaved MMP-9 Levels | - | Significantly Lower (P<0.01) | - | |
| Apoptotic Cells in AAR | - | Significantly Reduced (P=0.05) | - | |
| Neutrophils in AAR | - | Significantly Reduced (P<0.05) | - | |
| IL-18 mRNA Levels | - | Significantly Lower (P<0.05) | - | |
| ICAM-1 mRNA Levels | - | Significantly Lower (P<0.05) | - |
Data sourced from a study in a porcine model of acute myocardial ischemia-reperfusion.
Renal Ischemia-Reperfusion Injury
| Animal Model | Key Parameters | Placebo-Treated | TY-51469-Treated |
| Mouse | Renal Fibrosis | Severe | Significantly Suppressed |
| MMCP-4 (mouse chymase) mRNA | Significantly Increased | Significantly Inhibited | |
| Chymase-positive Mast Cells | Significantly Increased | Significantly Reduced | |
| TGF-β1 Expression | Significantly Increased | Significantly Inhibited | |
| Collagen I Expression | Significantly Increased | Significantly Suppressed |
Data sourced from a study in a murine model of chronic renal ischemia-reperfusion injury.[5][6][7][8]
Experimental Protocols
Swine Model of Myocardial Ischemia-Reperfusion Injury
Animal Model: Male Yucatan mini-swine.[9][10]
Anesthesia: Anesthesia protocols are crucial for maintaining hemodynamic stability. A recommended balanced anesthetic protocol may include premedication with ketamine, an opioid, and a benzodiazepine, followed by induction with propofol.[10]
Surgical Procedure:
-
The animals undergo a median sternotomy to expose the heart.
-
The left anterior descending (LAD) coronary artery is occluded for 60 minutes to induce ischemia.
-
The occlusion is then released, and the heart is reperfused for 120 minutes.[9]
Drug Administration:
-
Vehicle Group: Receives a bolus and continuous infusion of the vehicle.
-
TY-51469 Group: Receives an intravenous bolus of TY-51469 (e.g., 2.0 mg/kg) 50 minutes into the occlusion period, followed by a continuous infusion (e.g., 2.0 mg/kg/h) throughout the reperfusion period.
Endpoint Analysis:
-
Infarct Size Assessment: The heart is excised, and the area at risk and infarct size are determined using Evans blue and triphenyltetrazolium chloride (TTC) staining.[11]
-
Biochemical Analysis: Blood samples are collected to measure cardiac injury markers like troponin T. Myocardial tissue is harvested to analyze protein and mRNA levels of inflammatory and fibrotic markers.
Mouse Model of Renal Ischemia-Reperfusion Injury
Animal Model: Male BALB/c mice.[12]
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine and xylazine cocktail.[12]
Surgical Procedure:
-
A flank incision is made to expose the left kidney.
-
The renal pedicle, containing the renal artery and vein, is clamped for 45 minutes to induce ischemia.
-
The clamp is removed to allow reperfusion for a period of 6 weeks to study chronic effects like fibrosis.[5][12]
Drug Administration:
-
Placebo Group: Receives daily intraperitoneal injections of a placebo.
-
TY-51469 Group: Receives daily intraperitoneal injections of TY-51469 (e.g., 10 mg/kg/day) starting one day after surgery.[5][6]
Endpoint Analysis:
-
Histological Analysis: Kidneys are harvested, sectioned, and stained (e.g., with Masson's trichrome) to assess the degree of fibrosis.
-
Immunohistochemistry: Staining for chymase-positive mast cells is performed.
-
Gene Expression Analysis: RNA is extracted from kidney tissue to quantify the mRNA levels of fibrotic and inflammatory markers such as MMCP-4, TGF-β1, and collagen I via RT-PCR.[5][7]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in chymase-mediated I/R injury and a typical experimental workflow for evaluating chymase inhibitors.
Caption: Chymase signaling pathway in ischemia-reperfusion injury.
Caption: Experimental workflow for evaluating chymase inhibitors.
Conclusion
The available evidence strongly supports the therapeutic potential of the chymase inhibitor TY-51469 in mitigating ischemia-reperfusion injury in both cardiac and renal contexts. Preclinical studies have consistently demonstrated its ability to reduce infarct size, inflammation, and fibrosis. In contrast, while this compound shows high in vitro potency, its efficacy in in vivo models of I/R injury remains to be established. This guide highlights the robust dataset supporting the further investigation of TY-51469 and underscores the need for in vivo studies to evaluate the potential of this compound as a therapeutic agent for ischemia-reperfusion injury. Researchers in the field are encouraged to consider these findings when designing future studies and selecting chymase inhibitors for investigation.
References
- 1. journals.ansfoundation.org [journals.ansfoundation.org]
- 2. Chymase Mediates Injury and Mitochondrial Damage in Cardiomyocytes during Acute Ischemia/Reperfusion in the Dog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional Role of Chymase in Acute and Chronic Tissue Injury and Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. [PDF] Chymase Inhibition Attenuates Kidney Fibrosis in a Chronic Mouse Model of Renal Ischemia–Reperfusion Injury | Semantic Scholar [semanticscholar.org]
- 9. Improved methodology for efficient establishment of the myocardial ischemia-reperfusion model in pigs through the median thoracic incision - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anesthesia Protocols used to Create Ischemia Reperfusion Myocardial Infarcts in Swine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Individual and combined effects of ischemic conditioning strategies on infarct size after myocardial ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Chymase Inhibitors: Chymase-IN-1 versus RWJ-355871
In the landscape of inflammatory disease research, the inhibition of chymase, a serine protease primarily found in the granules of mast cells, presents a promising therapeutic strategy. This guide provides a detailed comparison of two notable chymase inhibitors, Chymase-IN-1 and RWJ-355871, focusing on their anti-inflammatory properties supported by available experimental data. This objective analysis is intended for researchers, scientists, and professionals in drug development to inform their research and development endeavors.
Executive Summary
RWJ-355871 has been documented to exert anti-inflammatory effects in multiple in vivo rodent models. Notably, it has been shown to reverse the increase of pro-inflammatory cytokines in models of glycogen-induced peritonitis and lipopolysaccharide (LPS)-induced bronchial inflammation in rats. It is important to note that RWJ-355871 is a dual inhibitor, also targeting cathepsin G, which may contribute to its observed anti-inflammatory activity.
Due to the absence of head-to-head comparative studies, this guide presents the available data for each compound to facilitate an informed, albeit indirect, comparison.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for this compound and RWJ-355871 based on available literature.
| Parameter | This compound | RWJ-355871 |
| Target(s) | Human Chymase | Chymase, Cathepsin G |
| Potency (IC50/Ki) | IC50: 29 nM (Human Chymase) Ki: 36 nM (Chymase), 9500 nM (Cathepsin G) | Ki: Data not available in reviewed sources |
| In Vitro Selectivity | Highly selective for chymase over eight other serine proteases[1] | Information on selectivity profile not detailed in reviewed sources |
| In Vivo Efficacy | A related compound (6h) was orally efficacious in a hamster model of inflammation.[1] Specific data for this compound is not available. | Effective in rat models of glycogen-induced peritonitis and LPS-induced bronchial inflammation.[2] |
| Mechanism of Action | Inhibition of chymase activity | Inhibition of chymase and cathepsin G activity |
| Reported Anti-inflammatory Effects | Inferred from in vitro potency | Reversal of increases in pro-inflammatory cytokines (IL-1α, IL-1β, TNFα)[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams are provided in the DOT language for use with Graphviz.
Chymase-Mediated Inflammatory Pathway
Caption: Chymase-mediated inflammatory signaling cascade and points of inhibition.
Experimental Workflow for In Vivo Inflammation Models
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Chymase-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the proper disposal of Chymase-IN-1, a potent and selective chymase inhibitor used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
As no specific disposal instructions for this compound are publicly available, the following guidelines are based on general best practices for the disposal of non-hazardous chemical waste in a laboratory setting. It is imperative to consult the official Safety Data Sheet (SDS) for this compound, if available from the supplier, and to adhere to all local, state, and federal regulations regarding chemical waste disposal.
Chemical and Physical Properties Overview
A summary of key data for this compound is presented below. This information is crucial for assessing potential hazards and determining the appropriate disposal route.
| Property | Data | Reference |
| Molecular Formula | C₂₀H₁₅ClNO₄PS | --INVALID-LINK-- |
| Molecular Weight | 431.83 g/mol | --INVALID-LINK-- |
| Appearance | Solid | General chemical information |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
| Hazard Classification | Not classified as hazardous (presumed, verify with SDS) | General laboratory chemical handling guidelines |
Experimental Protocol: Disposal of this compound and Associated Waste
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves (Butyl gloves are recommended for handling DMSO).
-
Labeled, sealable waste container compatible with the waste stream (e.g., a high-density polyethylene container for organic solvent waste).
-
Spill containment materials.
-
Access to a designated hazardous waste accumulation area.
Procedure:
-
Risk Assessment: Before beginning any disposal procedure, conduct a thorough risk assessment. Review the SDS for this compound and any solvents used. Identify potential hazards and necessary safety precautions.
-
Segregation of Waste:
-
Collection of Liquid Waste:
-
Carefully pour liquid waste containing this compound into a designated, labeled waste container.
-
Ensure the waste container is properly labeled with "Hazardous Waste," the chemical name (this compound and solvent), and the approximate concentration.
-
Keep the waste container securely closed when not in use.[3][4]
-
-
Disposal of Solid Waste:
-
Place solid this compound waste in a sealed and clearly labeled container.
-
Contaminated materials such as pipette tips, and empty vials should be collected as solid chemical waste.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty containers that held this compound with a suitable solvent (e.g., ethanol or acetone).
-
Collect the first rinse as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations.[5]
-
After thorough rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional policies.[6]
-
-
Storage and Final Disposal:
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 3. vumc.org [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 6. sfasu.edu [sfasu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
